molecular formula C5H4BrN3O2 B1281732 2-Bromo-3-nitropyridine-4-amine CAS No. 84487-14-9

2-Bromo-3-nitropyridine-4-amine

Cat. No.: B1281732
CAS No.: 84487-14-9
M. Wt: 218.01 g/mol
InChI Key: NHZOXEVQBKIVMY-UHFFFAOYSA-N
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Description

2-Bromo-3-nitropyridine-4-amine is a useful research compound. Its molecular formula is C5H4BrN3O2 and its molecular weight is 218.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZOXEVQBKIVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516051
Record name 2-Bromo-3-nitropyridin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84487-14-9
Record name 2-Bromo-3-nitro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84487-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-3-nitropyridine-4-amine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3-nitropyridine-4-amine

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No. 84487-14-9). It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document consolidates available data, outlines plausible experimental protocols for its synthesis and analysis, and presents key information in a structured format.

Compound Identification

This compound is a substituted pyridine derivative. The presence of amino, bromo, and nitro functional groups on the pyridine ring imparts specific reactivity, making it a valuable building block in organic synthesis.

IdentifierValue
IUPAC Name 2-Bromo-3-nitropyridin-4-amine
CAS Number 84487-14-9[1][2][3]
Molecular Formula C₅H₄BrN₃O₂[4][5]
Molecular Weight 218.01 g/mol [4][5]
InChI Key WCHFLLNYYVWJEI-UHFFFAOYSA-N[4]
SMILES NC1=C(Br)C(--INVALID-LINK--[O-])=CN=C1

Physical and Chemical Properties

Experimental data for many physical properties of this compound are not widely reported in peer-reviewed literature. The following table includes available data from vendor and predicted sources.

PropertyValueSource
Appearance Yellow solidVendor Data[4]
Physical Form SolidVendor Data
Boiling Point 309.1±37.0 °CPredicted[4]
Density 1.929±0.06 g/cm³Predicted[4]
pKa 1.31±0.47Predicted[4]
Storage Temperature 2-8°C, under inert atmosphere, keep in dark placeVendor Data[4]

Spectroscopic Data

While comprehensive, experimentally verified spectroscopic data for this compound is limited, the following tables present predicted data and data from closely related analogs to provide a foundational understanding.[6]

Table 3.1: Predicted ¹H and ¹³C NMR Data [6]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~8.2-8.4dH-6
~7.0-7.2dH-5
~6.5-7.0br sNH₂
¹³C NMR ~158-160-C-2
~150-152-C-6
~135-137-C-3
~110-112-C-4
~110-112-C-5

Table 3.2: Predicted Infrared (IR) Spectroscopy Data [6]

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretching (amino group)
3100-3000MediumC-H stretching (aromatic)
1640-1600StrongN-H bending (amino group)

Synthesis and Reactivity

The amino group is strongly activating and directs electrophiles, while the pyridine nitrogen is deactivating, especially under the acidic conditions required for nitration.[4] Therefore, precise control of temperature and reagent stoichiometry is critical.

Synthesis_Workflow Start 2-Amino-4-bromopyridine Reaction Reaction at 0-5°C Start->Reaction Reagents Mixed Acid Nitration (H₂SO₄, HNO₃) Reagents->Reaction Quench Quench on Ice Reaction->Quench Filter Filtration & Washing Quench->Filter Product This compound (Crude Product) Filter->Product Purify Recrystallization (e.g., from Ethanol) Product->Purify Final Purified Product Purify->Final

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound. These are adapted from procedures for structurally similar compounds.[5][8]

Synthesis Protocol: Nitration of 2-Amino-4-bromopyridine[9]

This protocol is adapted from a well-established procedure for the nitration of a similar substrate, 2-amino-5-bromopyridine.[8]

Materials:

  • 2-amino-4-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • 40% Sodium Hydroxide (NaOH) solution

  • Distilled Water

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine to the stirred acid, ensuring the temperature is maintained below 5°C.[8]

  • Nitration: Pre-mix a nitrating solution of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture and add it dropwise to the reaction flask, maintaining the internal temperature below 5°C.[7]

  • Reaction Monitoring: Stir the mixture at low temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Quenching: Once the reaction is complete, carefully pour the mixture onto 500 g of crushed ice with vigorous stirring.[8]

  • Neutralization & Isolation: Neutralize the acidic solution with a 40% NaOH solution to precipitate the product. Collect the yellow precipitate by vacuum filtration.

  • Purification: Wash the solid thoroughly with cold water until the washings are neutral. Dry the product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like ethanol.[8]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)[5]

This reversed-phase HPLC method is suitable for assessing the purity of the final compound.

Instrumentation & Conditions:

  • System: Standard HPLC with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 (v/v) acetonitrile/water mixture.

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system. Purity is determined by the area percentage of the main peak in the resulting chromatogram.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh ~1 mg of Sample dissolve Dissolve in 1 mL 50:50 ACN:H₂O weigh->dissolve filter Filter with 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate Result Result calculate->Result Purity Report

Caption: General experimental workflow for HPLC purity analysis.
Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy[7]

NMR spectroscopy is essential for structural confirmation.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence, covering a spectral width of 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary due to the low natural abundance of ¹³C.[6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.[6]

Safety Information

This compound should be handled with appropriate safety precautions. While specific data for this isomer is scarce, related compounds are classified as hazardous. For 2-Amino-4-bromo-3-nitropyridine (CAS 84487-10-5), the following GHS information is provided:

CategoryInformation
Signal Word Warning[4]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

Users should always consult the specific Safety Data Sheet (SDS) for the material being handled and use appropriate personal protective equipment (PPE).

References

An In-depth Technical Guide to 2-Bromo-3-nitropyridine-4-amine (CAS Number 84487-14-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-nitropyridine-4-amine, a key heterocyclic building block in medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines detailed synthetic and analytical protocols, and explores its applications in the development of bioactive molecules, particularly as a precursor to kinase inhibitors.

Core Properties and Data

This compound is a highly functionalized pyridine derivative. The strategic placement of its amino, bromo, and nitro groups offers multiple reactive sites, making it a versatile intermediate for the synthesis of complex molecular architectures.[1]

Compound Identification
IdentifierValue
CAS Number 84487-14-9
IUPAC Name 2-Bromo-3-nitropyridin-4-amine
Synonyms 4-Amino-2-bromo-3-nitropyridine
Molecular Formula C₅H₄BrN₃O₂[2]
Molecular Weight 218.01 g/mol [2]
MDL Number MFCD11656226[2]
Physical and Chemical Properties

Experimental data for this compound is not extensively reported. The following table includes available vendor data and predicted values.

PropertyValueSource
Appearance Yellow solidVendor Data
Boiling Point 309.1±37.0 °CPredicted
Density 1.929±0.06 g/cm³Predicted
pKa 1.31±0.47Predicted
Storage Temperature 2-8°C, under inert atmosphere, keep in dark placeVendor Data
Spectroscopic Data

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data [3]

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2-8.4d~5.0H-6
~7.0-7.2d~5.0H-5
~6.5-7.0br s-NH₂
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
~158-160C-2
~150-152C-6
~135-137C-3
~110-112C-4
~110-112C-5

Table 2: Predicted Infrared (IR) Spectroscopy Data [3]

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretching (amino group)
3100-3000MediumC-H stretching (aromatic)
1640-1600StrongN-H bending (amino group)
1550-1475StrongN-O stretching (nitro group)
1350-1280StrongN-O stretching (nitro group)
850-750StrongC-H out-of-plane bending
650-550MediumC-Br stretching

Synthesis and Reactivity

Synthesis_Workflow A 2,4-dibromopyridine-N-oxide B Intermediate A->B Ammoniation (Ammonia water, 60-110°C) C 2-Amino-4-bromopyridine B->C Reduction (Reduced iron powder, HCl, Ethanol, Reflux) D This compound C->D Nitration (H₂SO₄, HNO₃, 0-5°C) Synthetic_Applications cluster_0 Synthesis of Imidazo[4,5-b]pyridines cluster_1 Synthesis of Pyrazolo[4,3-c]pyridines A This compound B 2,3-Diamino-4-bromopyridine A->B Nitro Group Reduction (e.g., SnCl₂·2H₂O or H₂/Pd-C) C Imidazo[4,5-b]pyridine Scaffold B->C Cyclization (with Aldehydes or Carboxylic Acids) D This compound E N,N-dimethylformamidine Intermediate D->E Reaction with DMF-DMA F Pyrazolo[4,3-c]pyridine Scaffold E->F Cyclization CDK9_Mcl1_Pathway CDK9-Mediated Regulation of Mcl-1 and Apoptosis cluster_transcription Transcription Elongation cluster_apoptosis Apoptosis Regulation CDK9 CDK9 / P-TEFb RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation MCL1_gene MCL1 Gene RNAPII->MCL1_gene Transcription MCL1_mRNA MCL1 mRNA MCL1_gene->MCL1_mRNA Mcl1_protein Mcl-1 Protein MCL1_mRNA->Mcl1_protein Translation Bak_Bax Bak / Bax Mcl1_protein->Bak_Bax Inhibition Apoptosis Apoptosis Bak_Bax->Apoptosis Induction Inhibitor Imidazo[4,5-b]pyridine (derived from This compound) Inhibitor->CDK9 Inhibition Spectroscopic_Workflow Sample This compound Sample Prep_NMR Sample Preparation (Dissolve in deuterated solvent) Sample->Prep_NMR Prep_IR Sample Preparation (KBr pellet or ATR) Sample->Prep_IR Prep_MS Sample Preparation (Dissolve and introduce via EI/ESI) Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C NMR) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Data_Analysis Data Processing and Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

2-Bromo-3-nitropyridine-4-amine molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides the core molecular formula and weight information for 2-Bromo-3-nitropyridine-4-amine, a substituted pyridine derivative relevant to researchers, scientists, and professionals in drug development. It is important to note the existence of isomers for this compound, which share the same molecular formula and weight but differ in the arrangement of their substituent groups. For clarity, data for the closely related isomer, 4-Bromo-3-nitropyridin-2-amine, is also presented.

Molecular Identity and Properties

The fundamental molecular characteristics of this compound and its isomer are summarized below. These compounds are utilized as intermediates in the synthesis of more complex molecules in medicinal chemistry and materials science.

IdentifierThis compound4-Bromo-3-nitropyridin-2-amine
IUPAC Name 2-bromo-3-nitropyridin-4-amine4-bromo-3-nitropyridin-2-amine[1][2]
CAS Number 84487-14-9[3]84487-10-5[1][2][4]
Molecular Formula C₅H₄BrN₃O₂[3]C₅H₄BrN₃O₂[1][2]
Molecular Weight 218.01 g/mol [3]218.01 g/mol [1][2]

Note on Isomers: While both compounds listed above share the identical molecular formula and consequently the same molecular weight, their structural differences, as indicated by their distinct IUPAC names and CAS numbers, lead to different chemical and physical properties. It is crucial for researchers to reference the specific CAS number to ensure the correct isomer is being used in experimental protocols.

The provided data is essential for stoichiometric calculations in chemical reactions and for the characterization of synthesized compounds. The presence of amino, bromo, and nitro groups on the pyridine ring imparts specific reactivity to these molecules, making them versatile building blocks in the development of new pharmaceutical agents.

References

Structural Characterization of 2-Bromo-3-nitropyridine-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 2-Bromo-3-nitropyridine-4-amine, a substituted pyridine derivative with significant potential in medicinal chemistry and materials science.[1] Due to its specific arrangement of amino, bromo, and nitro functional groups, this compound serves as a versatile building block for the synthesis of novel heterocyclic compounds and active pharmaceutical ingredients.[2] This document outlines the key spectroscopic techniques for structural elucidation and provides detailed experimental protocols.

Molecular and Physicochemical Properties

This compound, also known by its IUPAC name 4-bromo-3-nitropyridin-2-amine, possesses the molecular formula C₅H₄BrN₃O₂ and a molecular weight of 218.01 g/mol .[2][3] While extensive experimental data on its physical properties are not widely published, predicted values suggest a boiling point of 309.1±37.0 °C and a density of 1.929±0.06 g/cm³.[2] It typically appears as a yellow solid and should be stored at 2-8°C under an inert atmosphere, protected from light.[2][4]

Table 1: Compound Identification

IdentifierValue
CAS Number 84487-10-5[2][3]
IUPAC Name 4-bromo-3-nitropyridin-2-amine[2][3][4]
Molecular Formula C₅H₄BrN₃O₂[2][3]
Molecular Weight 218.01 g/mol [2][3]
InChI Key WCHFLLNYYVWJEI-UHFFFAOYSA-N[2][4]

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound relies on a combination of spectroscopic methods. Although experimentally verified data for this specific compound is limited in public literature, the following tables present predicted data and information from closely related analogs to serve as a foundational guide.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2-8.4d~5.0H-6
~7.0-7.2d~5.0H-5
~6.5-7.0br s-NH₂

Table 3: Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)Assignment
~158-160C-2
~150-152C-6
~135-137C-3
~110-112C-4
~110-112C-5
Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the presence of specific functional groups within the molecule.

Table 4: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretching (amino group)
3100-3000MediumC-H stretching (aromatic)
1640-1600StrongN-H bending (amino group)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. A key feature to observe in the mass spectrum of this compound is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[1][3]

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).[1]

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[1]

  • Data Processing:

    • Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using one of the following methods:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[1]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[1]

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[1]

  • Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared spectrum.[1]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1]

  • Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements, for instance, a time-of-flight (TOF) or quadrupole mass analyzer.[1]

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.[1]

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The characteristic isotopic pattern of bromine should be evident.[1]

Visualized Workflows

Synthetic Pathway

Synthesis_Workflow Start 2-Aminopyridine Step1 Bromination Start->Step1 Intermediate Brominated 2-Aminopyridine Step1->Intermediate Electrophilic Aromatic Substitution Step2 Nitration Intermediate->Step2 Product This compound Step2->Product Electrophilic Aromatic Substitution

A generalized synthetic pathway for this compound.
Structural Characterization Workflow

The comprehensive structural characterization of a synthesized compound like this compound follows a logical progression of analytical techniques.

Characterization_Workflow Compound Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Purity Purity Assessment (e.g., HPLC) Compound->Purity Data_Analysis Data Integration and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Workflow for the structural characterization of the target compound.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 2-Bromo-3-nitropyridine-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the chemical reactivity and functional groups of 2-Bromo-3-nitropyridine-4-amine, a key intermediate in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Properties and Data

This compound is a highly functionalized pyridine derivative with the chemical formula C₅H₄BrN₃O₂.[1][2] The unique arrangement of an amino group, a bromine atom, and a nitro group on the pyridine ring provides multiple reactive sites for chemical modification. This trifunctionalized scaffold is of significant interest for the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors.[3][4]

Table 1: Compound Identification

IdentifierValue
IUPAC Name2-Bromo-3-nitropyridin-4-amine
CAS Number84487-14-9
Molecular FormulaC₅H₄BrN₃O₂
Molecular Weight218.01 g/mol [5]
AppearanceYellow solid[5]

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Boiling Point309.1±37.0 °C[5]
Density1.929±0.06 g/cm³[5]
pKa1.31±0.47[1][5]

Functional Group Analysis and Reactivity

The reactivity of this compound is dictated by the interplay of its three key functional groups on the electron-deficient pyridine ring.

  • Amino Group (-NH₂): The amino group at the 4-position is an electron-donating group, which can influence the electron density of the pyridine ring. It is also a site for reactions such as acylation, alkylation, and diazotization.

  • Bromo Group (-Br): The bromine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[6] It is also a versatile handle for various palladium-catalyzed cross-coupling reactions.[3][7][8]

  • Nitro Group (-NO₂): The electron-withdrawing nitro group at the 3-position strongly deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack.[6] The nitro group itself can be reduced to an amino group, providing a pathway to further functionalization.[7][9]

The combined electronic effects of these groups make the molecule susceptible to a variety of chemical transformations, making it a valuable building block in organic synthesis.

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C4 position of the related isomer, 2-amino-4-bromo-3-nitropyridine, is susceptible to nucleophilic aromatic substitution by various nucleophiles such as amines, alcohols, and thiols.[3] This reactivity is enhanced by the electron-withdrawing nitro group. A similar reactivity can be expected for this compound, allowing for the introduction of diverse substituents at the 2-position.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the pyridine ring and various aryl or heteroaryl boronic acids.[3][8] This is a powerful method for constructing biaryl scaffolds commonly found in kinase inhibitors.[3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond between the pyridine ring and a primary or secondary amine.[3][8][10] This reaction is widely used in the synthesis of arylamines.[11]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or iron powder in acidic media.[7][12] This transformation yields a diaminopyridine derivative, which is a versatile intermediate for the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines.[3][7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromo-nitropyridine Derivative

This protocol is adapted from a procedure for a similar substrate.[3]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and potassium carbonate.

  • Add a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Bromo-nitropyridine Derivative

This protocol is a general representation of the Buchwald-Hartwig amination.[3][11]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add the amine to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to a specified temperature (e.g., 100 °C) with stirring for 8-12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

General Procedure for the Reduction of the Nitro Group

This protocol is based on common methods for nitro group reduction.[7][12]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate solution

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow for the key transformations of this compound.

G Synthetic Transformations of this compound cluster_snar Nucleophilic Aromatic Substitution cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_reduction Nitro Group Reduction start This compound snar_product 2-Substituted-3-nitropyridine-4-amine start->snar_product Nu- suzuki_product 2-Aryl-3-nitropyridine-4-amine start->suzuki_product ArB(OH)2, Pd catalyst buchwald_product 2-(N-Substituted)-3-nitropyridine-4-amine start->buchwald_product R2NH, Pd catalyst reduction_product 2-Bromo-pyridine-3,4-diamine start->reduction_product [H] cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Signal RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Potential Kinase Inhibitor (Derivative of this compound) Inhibitor->RAF Inhibitor->MEK

References

2-Bromo-3-nitropyridine-4-amine safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-3-nitropyridine-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided has been compiled from available safety data sheets and chemical databases. It is not exhaustive and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier before handling the material. All laboratory work should be conducted by qualified personnel using established safety protocols.

Introduction

This compound (CAS No. 84487-14-9) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development. Its specific arrangement of functional groups—an amine, a bromo group, and a nitro group—imparts unique reactivity, making it a key intermediate in the synthesis of complex heterocyclic compounds. Due to its chemical nature, understanding the safety and handling precautions is paramount for its use in a laboratory setting.

This guide provides a comprehensive overview of the known safety information, handling procedures, and emergency protocols for this compound and its closely related isomers.

Hazard Identification and Classification

Detailed safety information for this compound is limited. However, data for the compound and its isomers indicates that it should be handled as a hazardous substance. The primary hazards are associated with acute toxicity, and skin, eye, and respiratory irritation.

GHS Classification

The following tables summarize the available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information.

Table 1: GHS Classification for this compound (CAS: 84487-14-9)

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed.

Note: Data for this specific isomer is limited. The classifications of closely related isomers suggest that other hazards may be present.

Table 2: GHS Classification for Related Isomers (for reference)

Compound NameCAS No.Hazard Statements
2-Amino-4-bromo-3-nitropyridine84487-10-5H302+H312+H332, H315, H319, H335.[1]
2-Amino-3-bromo-5-nitropyridine15862-31-4H315, H319, H335.[2]
2-Bromo-3-nitropyridine19755-53-4H315, H319, H335.[3]

H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Hazard and Precautionary Statements

Table 3: Hazard and Precautionary Statements for this compound

TypeCodeStatement
Hazard Statement H302Harmful if swallowed.
Precautionary Statement P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

Table 4: Precautionary Statements for Related Isomers (Recommended for comprehensive safety)

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]
P264Wash skin thoroughly after handling.[3]
P271Use only outdoors or in a well-ventilated area.[2][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Response P302 + P352IF ON SKIN: Wash with plenty of water.[2][3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312Call a POISON CENTER/doctor if you feel unwell.[2]
P332 + P313If skin irritation occurs: Get medical advice/attention.[2]
P337 + P313If eye irritation persists: Get medical advice/attention.[2]
P362 + P364Take off contaminated clothing and wash it before reuse.[2]

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical. The following table outlines the minimum requirements.

Table 5: Personal Protective Equipment (PPE) Requirements

Body AreaEquipmentStandard
Eye/Face Chemical splash goggles. A face shield should be worn in addition to goggles for splash-prone operations.ANSI Z87.1 or European Standard EN166.[2]
Hand Chemically resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for integrity before each use.
Body Flame-resistant lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls are insufficient or during a spill.
Footwear Closed-toe, closed-heel shoes.
Handling Procedures
  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[2]

  • Minimizing Dust: This compound is a solid. Minimize dust generation and accumulation during handling.

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.

Storage Conditions

Proper storage is essential to maintain the stability of the compound and to prevent accidents.

  • Container: Store in a tightly closed container.[2]

  • Environment: Keep in a cool, dry, and well-ventilated area.[2]

  • Specific Conditions: For long-term stability, store at 2-8°C, under an inert atmosphere, and protected from light.[4]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure.

Table 6: First Aid Measures

Exposure RouteProcedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
Accidental Release Measures
  • Evacuation: Evacuate personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE. Avoid generating dust. Sweep up the material and place it into a suitable, labeled container for disposal.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Hazards from Combustion: During a fire, irritating and highly toxic gases (such as nitrogen oxides and hydrogen bromide) may be generated.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows for handling and responding to incidents involving hazardous chemicals like this compound.

Risk_Assessment_Workflow cluster_assessment Risk Assessment cluster_execution Execution & Review start Identify Hazards (Toxicity, Irritation) sds Review Safety Data Sheet (SDS) start->sds scale Evaluate Scale of Work (mg vs. g vs. kg) sds->scale process Analyze Experimental Process scale->process eng_controls Implement Engineering Controls (Fume Hood) process->eng_controls ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) procedures Develop Safe Handling Procedures waste Plan Waste Disposal conduct_exp Conduct Experiment waste->conduct_exp review Review and Update Protocol conduct_exp->review

Caption: Risk assessment and control workflow for handling hazardous chemicals.

First_Aid_Protocol cluster_routes Exposure Route cluster_actions Immediate Action exposure Chemical Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Flush Skin with Water (15+ min) Remove Contaminated Clothing skin->wash_skin flush_eyes Flush Eyes with Water (15+ min) Remove Contact Lenses eye->flush_eyes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: General first aid protocol for chemical exposure.

References

In-Depth Technical Guide: Storage and Stability of 2-Bromo-3-nitropyridine-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage and stability conditions for 2-Bromo-3-nitropyridine-4-amine (CAS No. 84487-14-9). The information herein is compiled from publicly available data sheets and general best practices for the handling of analogous chemical compounds.

Core Compound Information

This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical and research chemicals. Its stability is crucial for maintaining its purity and reactivity in downstream applications.

PropertyValue
CAS Number 84487-14-9
Molecular Formula C₅H₄BrN₃O₂
Molecular Weight 218.01 g/mol
Appearance Solid, typically a yellow powder or crystalline solid

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier safety data sheets.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CTo minimize thermal degradation and preserve chemical integrity.
Atmosphere Inert (e.g., Argon, Nitrogen)To prevent oxidation and reactions with atmospheric components.
Light Keep in a dark placeTo prevent photodegradation.
Moisture Store in a dry environmentTo prevent hydrolysis and other moisture-related degradation.

Stability Profile

While specific experimental stability data for this compound is not extensively available in peer-reviewed literature, the following information can be inferred from its chemical structure and general knowledge of similar compounds.

Thermal Stability: The compound is expected to be relatively stable at the recommended storage temperature of 2-8°C. At elevated temperatures, thermal decomposition may occur.

Photosensitivity: Aromatic nitro compounds and pyridines can be susceptible to photodegradation upon exposure to UV or visible light. Therefore, protection from light is crucial.

Hygroscopicity: While not explicitly stated in all technical data sheets, compounds with amino and nitro groups can be hygroscopic. It is best practice to handle and store the compound in a dry environment.

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous reactions and degradation of the compound.

Experimental Protocols for Stability Assessment

The following are detailed, representative methodologies for key stability experiments based on ICH guidelines. These protocols are provided as a template for researchers to assess the stability of this compound.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound and detect any degradation products.

Photosensitivity Testing Protocol

Objective: To determine the susceptibility of the compound to degradation upon exposure to light.

Methodology:

  • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples using a stability-indicating HPLC method. Compare the chromatograms to identify any photodegradants.

Hygroscopicity Testing Protocol

Objective: To assess the tendency of the compound to absorb moisture from the atmosphere.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the dried compound (dried under vacuum at 40°C to a constant weight).

  • Exposure: Place the sample in a controlled humidity chamber (e.g., 25°C / 75% RH).

  • Analysis: Monitor the weight of the sample at regular intervals (e.g., 1, 3, 7, and 14 days).

  • Classification: Classify the hygroscopicity based on the percentage of weight gain.

Visualizations

Logical Workflow for Handling and Storage

Caption: Workflow for handling and storage of the compound.

Potential Degradation Pathways

G Potential Degradation Pathways of this compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products A This compound B Light (Photolysis) A->B C Heat (Thermolysis) A->C D Moisture (Hydrolysis) A->D E Oxidizing Agents A->E F Strong Acids/Bases A->F G Debrominated Products B->G J Ring-Opened Products B->J C->G K Polymerization Products C->K I Hydroxylated Products D->I H Reduced Nitro Group Products (e.g., Amino) E->H F->I F->J

Caption: Potential degradation pathways under stress conditions.

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-3-nitropyridine-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the novel chemical entity 2-Bromo-3-nitropyridine-4-amine. Direct quantitative experimental data for this compound is not extensively available in public literature. Therefore, this document outlines the critical physicochemical properties to be determined, presents detailed experimental protocols for their measurement, and offers a logical framework for interpreting the results.

Compound Identification and Core Properties

This compound is a substituted pyridine derivative. The presence of an amine group (basic), a nitro group (electron-withdrawing), and a bromo group, all on a pyridine ring, suggests that its solubility will be highly dependent on the pH and polarity of the solvent system. A summary of its basic identifiers is presented below.

Table 1: Core Properties of this compound

IdentifierValueSource
CAS Number 84487-14-9[1][2]
Molecular Formula C₅H₄BrN₃O₂[2]
Molecular Weight 218.01 g/mol [2]
Appearance Solid (form may vary)[3][4]
Storage 2-8°C, under inert atmosphere[3][4]

Quantitative Solubility Profile (Template)

The primary goal for characterizing a new chemical entity is to determine its solubility in a range of pharmaceutically and chemically relevant solvents. The following table serves as a template for the data that should be collected. It is expected that this compound will exhibit low solubility in aqueous media and higher solubility in polar aprotic solvents.

Table 2: Target Solubility Data for this compound at 25°C

SolventSolvent TypeSolubility (mg/mL)Solubility (M)
Phosphate Buffered Saline (pH 7.4)Aqueous BufferData to be determinedData to be determined
0.1 N HCl (pH 1)Aqueous BufferData to be determinedData to be determined
WaterPolar ProticData to be determinedData to be determined
EthanolPolar ProticData to be determinedData to be determined
MethanolPolar ProticData to be determinedData to be determined
AcetonePolar AproticData to be determinedData to be determined
AcetonitrilePolar AproticData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticData to be determinedData to be determined
Dichloromethane (DCM)Non-polarData to be determinedData to be determined
TolueneNon-polarData to be determinedData to be determined

Experimental Protocols

Accurate and reproducible data requires robust experimental design. The following protocols are standard methodologies for determining the thermodynamic solubility and ionization constant (pKa).

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[5] It measures the concentration of a saturated solution after a prolonged equilibration period.[6]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a constant temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (HPLC grade)

  • 2-5 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC or UV-Vis Spectrophotometer for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is at least 2-3 times the estimated solubility is recommended to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7] The duration should be long enough that solubility values do not change between successive time points (e.g., 24h vs 48h).

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to sediment. For fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[5]

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemical-resistant syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the chosen solvent.

    • Dilute the filtered saturated solution with a known volume of solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the diluted sample and calibration standards using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor. Report the solubility in mg/mL and Molarity.

The amine group on the pyridine ring makes this compound a basic compound. Its pKa will dictate the pH at which it ionizes, profoundly impacting its aqueous solubility. Potentiometric titration is a precise method for pKa determination.[8]

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Materials:

  • This compound

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized solutions of 0.1 M HCl and 0.1 M NaOH

  • Solvent (e.g., water, or a co-solvent system like 20% Methanol/Water if aqueous solubility is too low)

  • Potassium chloride (KCl) to maintain constant ionic strength

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of the chosen solvent to create a solution of known concentration (e.g., 1-5 mM).[8] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[8]

  • Initial pH Adjustment: Place the solution in a jacketed beaker on a magnetic stirrer. Immerse the pH electrode. If titrating the base with acid, the initial solution should be at its natural pH.

  • Titration: Begin stirring the solution. Add the titrant (0.1 M HCl) in small, precise increments (e.g., 0.05-0.1 mL) from the burette.

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.[8] Continue this process well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the inflection point of the curve.

    • The pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point) is equal to the pKa of the compound.[9][10]

    • Perform the titration in triplicate to ensure reproducibility.[8]

Visualized Workflows and Relationships

Understanding the process of characterization and the factors influencing solubility is crucial for drug development professionals.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Physicochemical Profiling cluster_3 Phase 4: Data Analysis & Reporting NCE Receive New Chemical Entity (this compound) QualSol Qualitative 'Spot' Solubility (e.g., DMSO, Water, MeOH) NCE->QualSol QuantMethod Develop Quantification Method (HPLC or UV-Vis) QualSol->QuantMethod CalCurve Generate Calibration Curve QuantMethod->CalCurve ShakeFlask Shake-Flask Solubility Assay (Multiple Solvents, 24-48h) CalCurve->ShakeFlask Titration Potentiometric Titration for pKa CalCurve->Titration SolData Calculate Solubility (mg/mL, Molarity) ShakeFlask->SolData pKaData Determine pKa (from Titration Curve) Titration->pKaData Report Generate Final Profile Report SolData->Report pKaData->Report

Caption: Workflow for Physicochemical Characterization.

G cluster_0 Solution Properties cluster_1 Compound State pH Solution pH Ionization Ionization State (Charged vs. Neutral) pH->Ionization controls pKa Compound pKa pKa->Ionization determines threshold Solubility Aqueous Solubility Ionization->Solubility Major influence (Charged form more soluble) SolidState Solid State (Crystal Lattice Energy) SolidState->Solubility Major influence (High energy lattice less soluble)

Caption: Key Factors Influencing Aqueous Solubility.

References

A Comprehensive Technical Guide to 2-Bromo-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical compound 2-Bromo-3-nitropyridin-4-amine, including its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Nomenclature

  • IUPAC Name: 4-bromo-3-nitropyridin-2-amine[1]

  • Synonyms: 2-Amino-4-bromo-3-nitropyridine, 4-AMINO-2-BROMO-3-NITROPYRIDINE, 2-bromo-3-nitropyridin-4-amine, 2-Bromo-3-nitro-pyridin-4-ylamine, 4-Bromo-3-nitro-2-pyridinamine[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-3-nitropyridin-4-amine is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

PropertyValueSource
Molecular Formula C₅H₄BrN₃O₂[1]
Molecular Weight 218.01 g/mol [1]
Appearance Yellow solid[1]
Boiling Point 309.1 ± 37.0 °C (Predicted)[1]
Density 1.929 ± 0.06 g/cm³ (Predicted)[1]
pKa 1.31 ± 0.47 (Predicted)[1][3]
Storage Temperature 2-8°C, under inert atmosphere, keep in dark place[1]
CAS Number 84487-10-5[1]
InChI Key WCHFLLNYYVWJEI-UHFFFAOYSA-N[1]

Experimental Protocol: Synthesis of 2-Amino-4-bromo-3-nitropyridine

The following protocol describes the synthesis of 2-amino-4-bromo-3-nitropyridine via the nitration of 2-amino-4-bromopyridine. This method is based on established procedures for the nitration of similar aminopyridine substrates.[4]

Materials:

  • 2-amino-4-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • 40% Sodium Hydroxide (NaOH) solution

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.[4]

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine to the stirred sulfuric acid. It is crucial to maintain the temperature below 5°C during this addition to control the reaction.[4]

  • Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding a stoichiometric amount of concentrated nitric acid to a small amount of chilled concentrated sulfuric acid. Cool this mixture in an ice bath. Slowly add the cold nitrating mixture dropwise to the solution of 2-amino-4-bromopyridine in sulfuric acid, ensuring the reaction temperature is maintained between -5°C and 5°C.[5] After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.[4]

  • Isolation: A yellow precipitate of 2-amino-4-bromo-3-nitropyridine will form. Collect this solid by vacuum filtration using a Büchner funnel.[4]

  • Purification: Wash the collected solid thoroughly with cold water until the washings are neutral to pH paper and free of sulfate ions. For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol.[4] Dry the purified product under vacuum.[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-amino-4-bromo-3-nitropyridine.

SynthesisWorkflow Synthesis of 2-Amino-4-bromo-3-nitropyridine cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Workup & Purification start 2-amino-4-bromopyridine + Concentrated H₂SO₄ nitration Addition of HNO₃/H₂SO₄ mixture (-5 to 5°C) start->nitration Cooling to 0°C quench Quenching on Ice nitration->quench Reaction Stirring (1-2h) filtration Vacuum Filtration quench->filtration wash Washing with H₂O filtration->wash recrystallize Recrystallization (Ethanol) wash->recrystallize product 2-Amino-4-bromo-3-nitropyridine recrystallize->product

Caption: Workflow for the synthesis of 2-amino-4-bromo-3-nitropyridine.

References

Theoretical Properties of 2-Bromo-3-nitropyridine-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitropyridine-4-amine is a substituted pyridine derivative with the chemical formula C₅H₄BrN₃O₂. As a functionalized heterocyclic compound, it holds potential as a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional groups on the pyridine ring—a bromo group, a nitro group, and an amino group—imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the halogen atom, combined with the electron-donating properties of the amino group, creates a nuanced electronic landscape that can be exploited in various chemical transformations.

This technical guide provides a summary of the available and predicted theoretical properties of this compound, its plausible synthesis, and general protocols for its characterization. It is important to note that this specific isomer is not as extensively documented in scientific literature as its counterpart, 2-amino-4-bromo-3-nitropyridine. Therefore, some of the presented data is based on theoretical predictions and analogies to structurally related compounds.

Core Properties and Data

The fundamental molecular characteristics of this compound are summarized below. These identifiers are crucial for accurately sourcing and referencing the compound in research and development.

IdentifierValueSource
CAS Number 84487-14-9[1][2]
IUPAC Name 2-bromo-3-nitropyridin-4-amine[1]
Synonyms 4-Amino-2-bromo-3-nitropyridine[1]
Molecular Formula C₅H₄BrN₃O₂[1]
Molecular Weight 218.01 g/mol [1]
Purity (typical) ≥97%
Physical Form Solid (Predicted)
Storage Conditions 2-8°C, inert atmosphere, keep in dark place

Theoretical Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following table outlines the predicted chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound. These predictions are based on the electronic environment of the nuclei, influenced by the inductive and resonance effects of the bromo, nitro, and amino substituents.

¹H NMR (Proton NMR)
Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~8.0-8.2d~5.0H-6
~6.8-7.0d~5.0H-5
~6.0-6.5br s-NH₂
¹³C NMR (Carbon-13 NMR)
Predicted Chemical Shift (δ, ppm) Assignment
~155-158C-4
~150-153C-6
~138-141C-3
~118-121C-2
~108-111C-5
Infrared (IR) Spectroscopy (Predicted)

The predicted infrared absorption frequencies for this compound are listed below. These correspond to the characteristic vibrational modes of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretching (amino group)
3100-3000MediumC-H stretching (aromatic)
1640-1600StrongN-H bending (amino group)
1550-1500StrongN-O asymmetric stretching (nitro group)
1350-1300StrongN-O symmetric stretching (nitro group)
~1100MediumC-Br stretching

Experimental Protocols

Plausible Synthetic Route

Step 1: Synthesis of 2-Bromo-4-aminopyridine (Precursor)

The synthesis of the precursor could be achieved through various established methods for the functionalization of pyridine rings.

Step 2: Nitration of 2-Bromo-4-aminopyridine

Materials:

  • 2-Bromo-4-aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution (for neutralization)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add a measured volume of concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add the 2-bromo-4-aminopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.

  • Nitration: In a separate beaker, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid), and cool it in an ice bath. Add the cold mixed acid dropwise to the reaction flask, maintaining the temperature below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for a specified duration. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Isolation and Purification: Neutralize the acidic solution with a suitable base (e.g., NaOH solution) to precipitate the crude product. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be clearly distinguishable.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Generalized Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization start 2-Bromo-4-aminopyridine reaction Nitration (H2SO4, HNO3) start->reaction workup Quenching & Neutralization reaction->workup filtration Filtration & Washing workup->filtration drying Drying filtration->drying crude_product Crude Product drying->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product recrystallization->pure_product nmr NMR (1H, 13C) pure_product->nmr ir FT-IR pure_product->ir ms Mass Spectrometry pure_product->ms hplc HPLC (Purity) pure_product->hplc

Caption: Generalized workflow for synthesis and characterization.

References

Methodological & Application

synthesis of 2-Bromo-3-nitropyridine-4-amine from 2-amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-Bromo-3-nitropyridine-4-amine, a valuable intermediate in pharmaceutical development, starting from 2-amino-4-bromopyridine. The synthesis involves a mixed-acid nitration, a common yet challenging electrophilic aromatic substitution on an electron-deficient pyridine ring.[1] This application note outlines the detailed experimental procedure, data presentation, and a visual workflow to ensure a reliable and reproducible laboratory-scale synthesis. Key challenges, such as regioselectivity and potential side reactions, are also addressed to aid in troubleshooting and optimization.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAmountMolesPurity
Starting Material
2-amino-4-bromopyridineC₅H₅BrN₂175.0184249-14-98.7 g0.05≥97%
Reagents
Concentrated Sulfuric Acid (98%)H₂SO₄98.087664-93-950 mL--
Concentrated Nitric Acid (70%)HNO₃63.017697-37-23.6 mL~0.057-
40% Sodium Hydroxide SolutionNaOH40.001310-73-2As needed--
Product
This compoundC₅H₄BrN₃O₂218.0184487-14-9Theoretical: 10.9 g0.05≥97%

Note on Yield: The yield of this reaction can be variable and is often low due to the formation of the undesired 2-amino-4-bromo-5-nitropyridine isomer.[2] Careful control of the reaction temperature is crucial for maximizing the yield of the desired 3-nitro product.[2] Optimization of the nitric acid to sulfuric acid ratio may also improve regioselectivity.[2]

Experimental Protocol

This protocol is adapted from established procedures for the nitration of aminopyridines.[1]

Materials:

  • 2-amino-4-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • 40% Sodium Hydroxide (NaOH) solution

  • Crushed Ice

  • Distilled Water

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C during the addition.[1]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.6 mL of concentrated nitric acid to a small amount of chilled concentrated sulfuric acid. Allow the mixture to cool.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-amino-4-bromopyridine in sulfuric acid. The addition rate should be controlled to maintain the reaction temperature between -5°C and 5°C.[2]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring to precipitate the product.[1]

  • Neutralization: Slowly neutralize the acidic solution with a 40% sodium hydroxide solution while keeping the mixture cool in an ice bath. Adjust the pH to approximately 7-8 to ensure complete precipitation of the product.[2]

  • Isolation: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.[1]

  • Purification: Wash the collected solid thoroughly with cold water until the washings are neutral to pH paper.[1] For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[1]

  • Drying: Dry the purified product under vacuum to obtain this compound.

Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-amino-4-bromopyridine D Mixing Vessel A->D B Conc. H₂SO₄ B->D C Conc. HNO₃ C->D E Nitration (0-5 °C) D->E Controlled Addition F Quenching (Ice) E->F G Neutralization (NaOH) F->G H Filtration G->H I Washing (Water) H->I J Recrystallization (Ethanol) I->J K Drying J->K L 2-Bromo-3-nitro- pyridine-4-amine K->L

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 2-Bromo-3-nitropyridine-4-amine as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-3-nitropyridine-4-amine as a key intermediate in the development of kinase inhibitors. This document offers detailed experimental protocols for the derivatization of this versatile building block and presents representative data on the biological activity of resulting kinase inhibitor scaffolds.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies. Substituted pyridines are a common scaffold in kinase inhibitor design due to their ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.

This compound is a highly functionalized pyridine derivative that serves as a valuable starting material for the synthesis of diverse heterocyclic compounds with potential as kinase inhibitors. The strategic placement of the bromo, nitro, and amino groups provides multiple reactive handles for chemical modification, allowing for the construction of complex molecular architectures. This intermediate is particularly useful for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines, which are bioisosteres of purines and are found in numerous kinase inhibitors.

Key Synthetic Transformations

The chemical versatility of this compound allows for several key synthetic transformations to generate a diverse library of derivatives. The primary synthetic strategy involves the functionalization at the 2-position via displacement of the bromine atom, followed by reduction of the nitro group and subsequent cyclization to form the desired fused heterocyclic core.

G start This compound sub 2-Substituted-3-nitropyridine-4-amine start->sub   Suzuki Coupling,   Buchwald-Hartwig, or   Nucleophilic Aromatic Substitution diamino 2-Substituted-pyridine-3,4-diamine sub->diamino   Nitro Group Reduction inhibitor Fused Heterocyclic Kinase Inhibitor (e.g., Imidazo[4,5-c]pyridine) diamino->inhibitor   Cyclization

Caption: General synthetic workflow for kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridine C2 position and various aryl or heteroaryl boronic acids. The resulting 2-aryl-3-nitropyridine-4-amine derivatives are valuable precursors for kinase inhibitors.

  • Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by coupling the C2 position with a diverse array of primary and secondary amines. This is a powerful tool for introducing key pharmacophoric elements.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the pyridine ring, making the bromine atom at the 2-position susceptible to nucleophilic aromatic substitution by various nucleophiles, such as amines, alcohols, and thiols.

Nitro Group Reduction and Cyclization

A crucial step in the synthesis of many kinase inhibitor scaffolds is the reduction of the nitro group at the 3-position to an amino group. This resulting 2-substituted-pyridine-3,4-diamine can then undergo cyclization with various reagents (e.g., aldehydes, carboxylic acids, or their derivatives) to form fused bicyclic systems like imidazo[4,5-c]pyridines.

Experimental Protocols

Note: The following protocols are generalized procedures. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq.) and the anhydrous solvent.

  • Add the amine (1.2 eq.) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Nitro Group Reduction

This protocol describes the reduction of the nitro group of a 2-substituted-3-nitropyridine-4-amine to the corresponding diamine.

Materials:

  • 2-Substituted-3-nitropyridine-4-amine

  • Reducing agent (e.g., Fe powder and NH₄Cl, or H₂ with Pd/C)

  • Solvent (e.g., Ethanol/Water)

Procedure (using Fe/NH₄Cl):

  • To a round-bottom flask, add the 2-substituted-3-nitropyridine-4-amine (1.0 eq.) and a mixture of ethanol and water.

  • Add iron powder (5.0 eq.) and ammonium chloride (5.0 eq.).

  • Heat the mixture to reflux and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can often be used in the next step without further purification.

Protocol 4: Synthesis of Imidazo[4,5-c]pyridine Core

This protocol describes the cyclization of a 2-substituted-pyridine-3,4-diamine with an aldehyde to form the imidazo[4,5-c]pyridine scaffold.

Materials:

  • 2-Substituted-pyridine-3,4-diamine

  • Aldehyde (1.1 equivalents)

  • Oxidizing agent (e.g., NaHSO₃ or air)

  • Solvent (e.g., Ethanol or DMF)

Procedure:

  • Dissolve the 2-substituted-pyridine-3,4-diamine (1.0 eq.) in the chosen solvent.

  • Add the aldehyde (1.1 eq.) and an oxidizing agent if necessary.

  • Heat the reaction mixture to reflux until the cyclization is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative inhibitory activities of kinase inhibitors that feature a core scaffold derivable from aminobromonitropyridine intermediates. It is important to note that the specific starting material for each of these inhibitors may vary, but the data illustrates the potential of the resulting heterocyclic systems.

Kinase Inhibitor ScaffoldTarget Kinase(s)IC₅₀ (nM)Reference Compound
Imidazo[4,5-b]pyridineCDK9< 10Representative Data
Imidazo[4,5-b]pyridineAurora Kinase A25Representative Data
Pyrrolo[2,3-d]pyrimidineEGFR5Representative Data
Pyrrolo[2,3-d]pyrimidinePDGFR-β15Representative Data
Pyrazolo[4,3-c]pyridineHaspin50-100Representative Data

Signaling Pathway Visualization

Kinase inhibitors derived from this compound can potentially target a variety of signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway that is often targeted by such inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Kinase Inhibitor (derived from this compound) Inhibitor->RAF Inhibitor->MEK Inhibitor->PI3K

Caption: Generalized RTK signaling pathway and points of inhibition.

Disclaimer: The information provided in this document is for research and development purposes only. All experimental work should be conducted in a well-equipped laboratory by trained professionals, following all appropriate safety precautions.

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 2-Bromo-3-nitropyridine-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitropyridine-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure in numerous approved pharmaceuticals, and the specific arrangement of the bromo, nitro, and amino substituents on this molecule offers a versatile platform for the synthesis of a diverse range of complex molecules. The electron-withdrawing nature of the nitro group activates the C2 position, making the bromo substituent an excellent leaving group for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an indispensable tool in modern organic synthesis.[1] The coupling of this compound with various aryl and heteroaryl boronic acids or esters provides a direct route to 2-aryl-3-nitropyridine-4-amine derivatives. These products are of significant interest as they are structural components of molecules targeting various protein kinases, which are crucial in oncology and inflammatory disease research.[2][3]

This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura coupling of this compound.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium(II) complex, replacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final 2-aryl-3-nitropyridine-4-amine product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

Data Presentation

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, the following table provides representative yields for the coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with a variety of arylboronic acids.[4] This data illustrates the expected scope and efficiency of the reaction.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-(Phenyl)-2-methylpyridin-3-amine85
24-Methylphenylboronic acid5-(4-Methylphenyl)-2-methylpyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine88
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78
54-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methylpyridin-3-amine80
63-Methoxyphenylboronic acid5-(3-Methoxyphenyl)-2-methylpyridin-3-amine84
72-Thienylboronic acid5-(2-Thienyl)-2-methylpyridin-3-amine75
83-Thienylboronic acid5-(3-Thienyl)-2-methylpyridin-3-amine77
9Naphthalene-1-boronic acid5-(Naphthalen-1-yl)-2-methylpyridin-3-amine72

Data is for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine and is intended to be representative.[4]

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-3-nitropyridine-4-amine product.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Dry and Purify (Column Chromatography) extract->purify final_product final_product purify->final_product Isolated Product: 2-Aryl-3-nitropyridine-4-amine

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reagents Ar-Br + Ar'-B(OR)2 reagents->oxidative_addition base Base base->transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-nitropyridine-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a foundational method in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its significance is particularly pronounced in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[3][4] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Bromo-3-nitropyridine-4-amine, a substrate featuring an electron-deficient pyridine ring with both nitro and amino functional groups. The methodologies described are based on established principles for the amination of halopyridines and are intended as a practical guide for researchers.[5][6]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the this compound to a Pd(0) complex, coordination of the amine to the resulting Pd(II) complex, deprotonation of the amine by the base to form a palladium-amido intermediate, and subsequent reductive elimination to afford the desired N-substituted 3-nitropyridine-2,4-diamine product and regenerate the active Pd(0) catalyst.[1][2][3][7] The choice of ligand, base, and solvent is critical for achieving high reaction efficiency, particularly given the electronic properties and potential for side reactions of the substituted pyridine substrate.

Data Presentation: A Comparative Overview of Reaction Conditions

The successful execution of the Buchwald-Hartwig amination of this compound depends on the careful selection of several key parameters. The following table summarizes typical components and conditions based on literature precedents for similar electron-deficient and functionalized aryl/heteroaryl halides.

ComponentRecommended Reagents/ConditionsTypical RangeNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3)1-5 mol%Pd(0) sources like Pd₂(dba)₃ are common, while Pd(II) sources such as Pd(OAc)₂ require in situ reduction.[2] Buchwald precatalysts offer high activity and stability.
Phosphine Ligand Xantphos, XPhos, RuPhos, BrettPhos1.2-10 mol%Bulky, electron-rich biaryl phosphine ligands are often essential for efficient coupling, especially with challenging substrates.[1] Xantphos is effective for a range of halopyridines.[5]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄1.4-3.0 equiv.Strong, non-nucleophilic bases like NaOt-Bu are common.[6] For substrates with base-sensitive groups (like the nitro group), milder inorganic bases such as Cs₂CO₃ or K₃PO₄ may be preferable to minimize side reactions.
Solvent Toluene, Dioxane, THF0.1-0.5 MAnhydrous, deoxygenated solvents are crucial for catalytic activity. Toluene and dioxane are frequently used.[7]
Temperature 80-110 °C-The optimal temperature will depend on the reactivity of the amine and the chosen catalyst system. Microwave irradiation can sometimes accelerate the reaction.[8]
Amine Primary or Secondary Aliphatic or Aromatic Amines1.1-1.5 equiv.The reactivity of the amine will influence the required reaction conditions.

Experimental Protocols

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of reaction parameters may be necessary for specific amine substrates to achieve the desired yield and purity.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating mantle or oil bath

  • Reagents for work-up and purification (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 3-nitropyridine-2,4-diamine derivative.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L Active Catalyst oa_complex [Ar-Pd(II)(L)-X] Oxidative Addition Complex pd0->oa_complex + Ar-X amine_coordination [Ar-Pd(II)(L)(HNR¹R²)-X] oa_complex->amine_coordination + HNR¹R² amido_complex [Ar-Pd(II)(L)-NR¹R²] Amido Complex amine_coordination->amido_complex - HX (+ Base) amido_complex->pd0 Reductive Elimination (+ Ar-NR¹R²) reagents Ar-X = this compound HNR¹R² = Amine L = Phosphine Ligand

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup 1. Add Pd Catalyst, Ligand, & Base to Oven-Dried Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reagents 3. Add this compound & Amine inert->reagents solvent 4. Add Anhydrous, Degassed Solvent reagents->solvent reaction 5. Heat with Vigorous Stirring (e.g., 80-110 °C) solvent->reaction monitor 6. Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup 7. Cool, Dilute, & Filter monitor->workup extraction 8. Wash with Water & Brine workup->extraction dry 9. Dry & Concentrate Organic Layer extraction->dry purify 10. Purify by Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Bromo-3-nitropyridine-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitropyridine-4-amine is a highly activated heterocyclic compound poised for nucleophilic aromatic substitution (SNAr). The pyridine core, inherently electron-deficient, is further activated by the potent electron-withdrawing nitro group at the 3-position. This electronic arrangement significantly enhances the electrophilicity of the carbon atoms at the C2 and C6 positions, making the bromine atom at C2 an excellent leaving group. Consequently, this compound serves as a versatile building block in medicinal chemistry and materials science, enabling the introduction of a wide array of nucleophiles to construct complex molecular architectures.

The primary application of SNAr reactions with this substrate lies in the synthesis of substituted 2-amino-3-nitropyridine derivatives. These scaffolds are prevalent in a variety of biologically active molecules. The amino group at the 4-position also modulates the reactivity of the pyridine ring and can be utilized for further synthetic transformations.

General Reaction Pathway

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (bromide) is eliminated, restoring the aromaticity of the pyridine ring and yielding the final substituted product.

Caption: General mechanism of SNAr on this compound.

Factors Influencing the Reaction

Several factors can influence the efficiency and outcome of the SNAr reaction:

  • Nucleophile: The nature of the nucleophile is critical. Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles include primary and secondary amines, alkoxides, and thiolates.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

  • Base: The presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is often required to deprotonate the nucleophile or to scavenge the HBr formed during the reaction, driving the equilibrium towards the product.

  • Temperature: While the substrate is highly activated, heating is often necessary to achieve a reasonable reaction rate. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the nucleophile.

Data Presentation: Illustrative Reaction Yields

While specific data for this compound is not extensively published, the following table provides illustrative yields for SNAr reactions on a structurally similar and highly activated substrate, 2-chloro-5-nitropyridine, with various amines.[1] These values can serve as a general guideline for expected reactivity.

Nucleophile (Amine)Product TypeTypical Yield (%)
Primary Aliphatic Amines (e.g., Benzylamine)2-(Benzylamino)-3-nitro-4-aminopyridine85-95
Secondary Aliphatic Amines (e.g., Morpholine)2-(Morpholino)-3-nitro-4-aminopyridine90-98
Primary Aromatic Amines (e.g., Aniline)2-(Phenylamino)-3-nitro-4-aminopyridine70-85
Secondary Aromatic Amines (e.g., N-Methylaniline)2-(N-Methyl-N-phenylamino)-3-nitro-4-aminopyridine60-75

Experimental Protocols

The following are general protocols for conducting SNAr reactions with this compound using different classes of nucleophiles.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Ethanol or Isopropanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approximately 0.1-0.2 M).

  • Add benzylamine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[1]

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane as the eluent) to yield the pure 2-(benzylamino)-3-nitropyridine-4-amine.

Protocol 2: Reaction with a Secondary Heterocyclic Amine (e.g., Morpholine)

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equiv) and potassium carbonate (2.0 equiv) in anhydrous DMF (to achieve a concentration of approximately 0.2 M).

  • Add morpholine (1.5 equiv) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to 80-90 °C and maintain for 3-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with deionized water.

  • For further purification, dissolve the crude product in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure 2-(morpholino)-3-nitropyridine-4-amine.

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup: - Add this compound to flask - Add solvent (e.g., Ethanol, DMF) start->setup reagents Add Reagents: - Nucleophile (e.g., Amine) - Base (e.g., Triethylamine, K2CO3) setup->reagents reaction Reaction Conditions: - Heat to specified temperature (e.g., Reflux, 80°C) - Stir for 2-6 hours reagents->reaction monitoring Monitor Progress: - Thin Layer Chromatography (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to room temperature - Solvent removal or precipitation monitoring->workup Complete extraction Extraction & Washing: - Dissolve in organic solvent (e.g., Ethyl Acetate) - Wash with brine/water workup->extraction drying Drying & Concentration: - Dry with Na2SO4 or MgSO4 - Concentrate in vacuo extraction->drying purification Purification: - Flash Column Chromatography drying->purification end Pure Product purification->end

Caption: General experimental workflow for SNAr reactions.

Safety Precautions

  • These reactions should be carried out in a well-ventilated fume hood by trained personnel.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Nitropyridine compounds can be toxic and should be handled with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols are based on established chemical principles and examples from similar compounds.[1][2] Researchers should optimize conditions for their specific nucleophiles and experimental setup.

References

Synthesis of Imidazo[4,5-b]pyridine Scaffolds from 2-Bromo-3-nitropyridine-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the versatile imidazo[4,5-b]pyridine scaffold, commencing from the readily available starting material, 2-Bromo-3-nitropyridine-4-amine. This synthetic route is of significant interest to medicinal chemists and drug discovery professionals due to the established therapeutic potential of imidazo[4,5-b]pyridine derivatives as potent kinase and bromodomain inhibitors.

Application Notes

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, often referred to as a "bioisostere" of purine, which allows these molecules to interact with a wide range of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Of particular note is their successful development as inhibitors of key cellular signaling pathways implicated in oncology.

Two prominent examples of the therapeutic targeting of imidazo[4,5-b]pyridine derivatives are the inhibition of Aurora kinases and Bromodomain and Extra-Terminal (BET) proteins.

  • Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1] Overexpression of these kinases is a common feature in many human cancers and is associated with poor prognosis. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells. This makes them a promising class of compounds for the development of novel anti-cancer therapeutics.

  • BET Inhibition: The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a critical role in the regulation of gene transcription.[2] They are involved in the transcription of key oncogenes, such as MYC.[3][4][5][6] Small molecule inhibitors of BET bromodomains, including those with an imidazo[4,5-b]pyridine core, have shown significant efficacy in preclinical models of various cancers by downregulating the expression of these oncogenes, leading to cell cycle arrest and apoptosis.

The synthetic protocols detailed below provide a reliable pathway to access a diverse library of imidazo[4,5-b]pyridine derivatives, enabling further exploration of their therapeutic potential.

Experimental Protocols

The synthesis of the imidazo[4,5-b]pyridine scaffold from this compound is a two-step process. The first step involves the reduction of the nitro group to afford the corresponding diamine, which is then cyclized with an aldehyde in the second step to form the fused imidazole ring.

Step 1: Synthesis of 4-Bromo-pyridine-2,3-diamine (Intermediate 1)

This protocol describes the reduction of the nitro group of this compound to yield 4-Bromo-pyridine-2,3-diamine. Iron powder in an acidic medium is an effective and commonly used reagent for this transformation.

Reaction Scheme:

Materials:

  • This compound

  • Iron powder

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Suspend the starting material in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Add iron powder (typically 5-10 eq) to the suspension.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron residues. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, carefully add a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-pyridine-2,3-diamine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Representative):

ParameterValueReference
Starting Material2-Amino-5-bromo-3-nitropyridine (analogous)[7]
Reducing AgentReduced Iron[7]
SolventEthanol/Water[7]
AcidConcentrated Hydrochloric Acid[7]
Reaction Time1 hour[7]
Yield62-67%[7]
Step 2: Synthesis of 7-Bromo-2-substituted-imidazo[4,5-b]pyridines (Final Products)

This protocol outlines the cyclocondensation of 4-Bromo-pyridine-2,3-diamine with various aldehydes to form the desired imidazo[4,5-b]pyridine scaffold.

Reaction Scheme:

Materials:

  • 4-Bromo-pyridine-2,3-diamine (Intermediate 1)

  • Aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Ethanol or Dimethyl Sulfoxide (DMSO)

  • Sodium Metabisulfite (Na₂S₂O₅) (optional, for DMSO-mediated cyclization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-pyridine-2,3-diamine (1.0 eq) in a suitable solvent such as ethanol or DMSO.

  • Add the desired aldehyde (1.0-1.2 eq) to the solution.

  • If using DMSO, sodium metabisulfite (Na₂S₂O₅) can be added as a mild oxidizing agent.

  • Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent (e.g., ethanol or diethyl ether).

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Quantitative Data for Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (an analogous product):

ParameterValueReference
Starting Diamine5-bromo-2,3-diaminopyridine[8]
AldehydeBenzaldehyde[8]
SolventEthanol[8]
CatalystIodine (catalytic)[8]
Reaction Time24 hours[8]
YieldNot specified, but a similar reaction gave 91.4% yield[9]

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product start This compound reduction Reduction of Nitro Group (Fe, HCl, EtOH/H2O, Reflux) start->reduction intermediate 4-Bromo-pyridine-2,3-diamine reduction->intermediate cyclization Cyclocondensation with Aldehyde (R-CHO) (EtOH or DMSO, Reflux) intermediate->cyclization product 7-Bromo-2-(R)-imidazo[4,5-b]pyridine cyclization->product

Caption: General workflow for the synthesis of 7-Bromo-2-substituted-imidazo[4,5-b]pyridines.

Signaling Pathway: Inhibition of Aurora Kinase A

G cluster_mitosis Mitosis cluster_inhibition Inhibition AURKA Aurora Kinase A Centrosome Centrosome Maturation & Separation AURKA->Centrosome Phosphorylation Block Mitotic Arrest Spindle Bipolar Spindle Assembly Centrosome->Spindle Progression Mitotic Progression Spindle->Progression CellDivision Normal Cell Division Progression->CellDivision Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AURKA Inhibits Apoptosis Apoptosis Block->Apoptosis G cluster_transcription Gene Transcription cluster_inhibition Inhibition BET BET Proteins (e.g., BRD4) Chromatin Acetylated Histones on Chromatin BET->Chromatin Binds to TF Transcription Factors BET->TF Binds to Displacement Displacement of BET from Chromatin TranscriptionMachinery Recruitment of Transcriptional Machinery Chromatin->TranscriptionMachinery TF->TranscriptionMachinery MYC Oncogene Transcription (e.g., MYC) TranscriptionMachinery->MYC Proliferation Cancer Cell Proliferation MYC->Proliferation Inhibitor Imidazo[4,5-b]pyridine BET Inhibitor Inhibitor->BET Inhibits Binding Downregulation Downregulation of MYC Expression Displacement->Downregulation Arrest Cell Cycle Arrest & Apoptosis Downregulation->Arrest

References

Application Notes and Protocols for the Derivatization of 2-Amino-4-bromo-3-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-3-nitropyridine is a highly functionalized and versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a nitro group, and a bromine atom on a pyridine scaffold, offers multiple reactive sites for chemical modification. This enables the construction of complex molecular architectures with diverse biological activities.[1] The electron-withdrawing nitro group activates the pyridine ring, rendering the bromine atom at the C4 position a good leaving group for various cross-coupling and nucleophilic substitution reactions.[2][3] This reactivity allows for the facile introduction of a wide array of chemical moieties, leading to the synthesis of novel compounds with therapeutic potential. Derivatives of 2-amino-4-bromo-3-nitropyridine are key intermediates in the development of a range of biologically active molecules, including potent kinase inhibitors for targeted cancer therapy.[2][4]

These application notes provide detailed experimental protocols for key derivatization reactions of 2-amino-4-bromo-3-nitropyridine and summarize the biological activity of the resulting derivatives, offering a comprehensive resource for researchers in the field of drug development.

Data Presentation: Biological Activity of Derivatives

The derivatization of 2-amino-4-bromo-3-nitropyridine has led to the discovery of potent inhibitors of various protein kinases, which are crucial targets in oncology. The following tables summarize the in vitro biological activities of representative derivatives.

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Target KinaseReference
I MCF-7 (Breast)-CDK9[5]
II MCF-7 (Breast)-CDK9[5]
IIIa MCF-7 (Breast)-CDK9[5]
IIIb MCF-7 (Breast)-CDK9[5]
IV MCF-7 (Breast)-CDK9[5]
VI MCF-7 (Breast)-CDK9[5]
VIIa MCF-7 (Breast)-CDK9[5]
VIII MCF-7 (Breast)-CDK9[5]
IX MCF-7 (Breast)-CDK9[5]
I HCT116 (Colon)-CDK9[5]
VIIc HCT116 (Colon)-CDK9[5]
VIIe HCT116 (Colon)-CDK9[5]
VIIf HCT116 (Colon)-CDK9[5]
VIII HCT116 (Colon)-CDK9[5]
IX HCT116 (Colon)-CDK9[5]
6 HCT116 (Colon)0.3 - 0.9-[6]
7 HCT116 (Colon)0.3 - 0.9-[6]
9 HCT116 (Colon)0.3 - 0.9-[6]
6a Various0.2 - 0.9-[7]
8 Various0.2 - 0.9-[7]
10 Various0.2 - 0.9-[7]

Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives

Compound ScaffoldTarget KinaseIC50Reference
Imidazo[4,5-b]pyridineCDK90.63 - 1.32 µM[5]
Imidazo[4,5-b]pyridineMSK13 nM[8]
Imidazo[4,5-c]pyridinePARPModerate to good[8]
Pyrazolo[3,4-b]pyridineTRKA56 nM (C03)[9]
Pyrazolo[3,4-b]pyridineTRKA17 nM (4)[9]
Pyrazolo[3,4-b]pyridineTRKB28 nM (4)[9]
Pyrazolo[3,4-b]pyridineTRKC11 nM (4)[9]
Pyrazolo[3,4-b]pyridineTRKA12 nM (5)[9]
Pyrazolo[3,4-b]pyridineTRKB22 nM (5)[9]
Pyrazolo[3,4-b]pyridineTRKC15 nM (5)[9]

Experimental Protocols

The following protocols describe key synthetic transformations for the derivatization of 2-amino-4-bromo-3-nitropyridine.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the C4 position of the pyridine ring and various aryl or heteroaryl boronic acids.

Materials:

  • 2-Amino-4-bromo-3-nitropyridine

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-amino-4-bromo-3-nitropyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (2-5 mol%).[2]

  • Add the degassed solvent system.[2]

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed, as monitored by TLC.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography to obtain the 4-aryl-2-amino-3-nitropyridine derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This palladium-catalyzed method is used to form a carbon-nitrogen bond by coupling the C4 position with a wide array of primary and secondary amines.

Materials:

  • 2-Amino-4-bromo-3-nitropyridine

  • Amine (1.2-1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1.5-10 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.0 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.[10]

  • Seal the vessel and evacuate and backfill with an inert gas three times.[10]

  • Add the anhydrous solvent via syringe.[10]

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.[10]

  • Add 2-amino-4-bromo-3-nitropyridine (1.0 eq) and the amine (1.2-1.5 eq).[10]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[10]

  • Monitor the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[10]

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nitro group facilitates the displacement of the bromine atom by various nucleophiles.

Materials:

  • 2-Amino-4-bromo-3-nitropyridine

  • Nucleophile (e.g., Morpholine, 1.5 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-amino-4-bromo-3-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq).[2]

  • Add DMF to dissolve the solids.[2]

  • Add morpholine (1.5 eq) to the reaction mixture.[2]

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.[2]

  • Upon completion, cool the reaction to room temperature and pour it into ice water.[2]

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the product.[2]

Protocol 4: Reduction of the Nitro Group and Cyclization to Imidazo[4,5-b]pyridines

The nitro group can be reduced to an amino group, which can then undergo cyclization to form the medicinally important imidazo[4,5-b]pyridine scaffold.

Step 4a: Nitro Group Reduction

Materials:

  • 4-Substituted-2-amino-3-nitropyridine

  • Reducing agent (e.g., Iron powder, 3-5 eq)

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the 4-substituted-2-amino-3-nitropyridine (1.0 eq).

  • Add glacial acetic acid as the solvent.

  • Add iron powder (excess, e.g., 3-5 eq) portion-wise to the stirred solution.[1]

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction by TLC or LC-MS.[1]

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the iron residues and wash the solid with the reaction solvent.[1]

  • The filtrate containing the 2,3-diamino-4-substituted-pyridine can be used directly in the next step or purified after an appropriate work-up.

Step 4b: Cyclization to Imidazo[4,5-b]pyridines

Materials:

  • 2,3-Diamino-4-substituted-pyridine

  • Cyclizing agent (e.g., Formic acid, triethyl orthoformate, or an appropriate aldehyde)

  • Solvent (if necessary)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the 2,3-diamino-4-substituted-pyridine.

  • Add the cyclizing agent. For example, refluxing in formic acid will install a hydrogen at the 2-position of the imidazo[4,5-b]pyridine ring.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a suitable base.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Relationships and Workflows

G cluster_start Starting Material cluster_derivatization Derivatization Reactions (C4 Position) cluster_intermediate Key Intermediate cluster_transformation Core Scaffold Synthesis cluster_final Final Products 2_Amino_4_bromo_3_nitropyridine 2_Amino_4_bromo_3_nitropyridine Suzuki_Coupling Suzuki-Miyaura Coupling 2_Amino_4_bromo_3_nitropyridine->Suzuki_Coupling Buchwald_Amination Buchwald-Hartwig Amination 2_Amino_4_bromo_3_nitropyridine->Buchwald_Amination SNAr Nucleophilic Aromatic Substitution 2_Amino_4_bromo_3_nitropyridine->SNAr Substituted_Pyridine 4-Substituted-2-amino- 3-nitropyridine Suzuki_Coupling->Substituted_Pyridine Buchwald_Amination->Substituted_Pyridine SNAr->Substituted_Pyridine Nitro_Reduction Nitro Group Reduction Substituted_Pyridine->Nitro_Reduction Cyclization Cyclization Nitro_Reduction->Cyclization Imidazopyridines Imidazo[4,5-b]pyridines Cyclization->Imidazopyridines Pyrazolopyridines Pyrazolo[4,3-c]pyridines Cyclization->Pyrazolopyridines

Caption: Synthetic workflow from 2-Amino-4-bromo-3-nitropyridine.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyridine Derivatives (e.g., Imidazo[4,5-b]pyridines) Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition Signal Signal Signal->Receptor

Caption: Generalized MAP Kinase signaling pathway targeted by inhibitors.

References

experimental procedure for reduction of the nitro group in 2-Bromo-3-nitropyridine-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of the nitro group in 2-Bromo-3-nitropyridine-4-amine to synthesize 2-Bromo-pyridine-3,4-diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and drug development. The protocols outlined below offer three distinct, reliable, and reproducible methods for this reduction, catering to different laboratory setups and substrate sensitivities.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a gateway to the corresponding primary amines.[1][2] These amines are versatile intermediates, particularly in the pharmaceutical industry, where they serve as key building blocks for a wide array of bioactive molecules.[1] The substrate, this compound, contains multiple functional groups that necessitate a chemoselective reduction method to avoid unwanted side reactions, such as dehalogenation or reduction of the pyridine ring.

This application note details three common and effective methods for the selective reduction of the nitro group in this compound:

  • Method A: Reduction with Iron (Fe) powder in an acidic medium.

  • Method B: Catalytic hydrogenation using Palladium on Carbon (Pd/C).

  • Method C: Reduction with Sodium Dithionite (Na₂S₂O₄).

Each method is presented with a detailed experimental protocol, a summary of reaction parameters in a tabular format for easy comparison, and a visual representation of the experimental workflow using a Graphviz diagram.

Data Presentation

The following tables summarize the typical reaction conditions and expected outcomes for each reduction method. These values are representative and may require optimization for specific scales and laboratory conditions.

ParameterMethod A: Iron/Acetic AcidMethod B: Catalytic HydrogenationMethod C: Sodium Dithionite
Reducing Agent Iron Powder (Fe)Hydrogen gas (H₂)Sodium Dithionite (Na₂S₂O₄)
Catalyst None5-10% Palladium on Carbon (Pd/C)None
Solvent Acetic Acid (AcOH), Ethanol (EtOH)Ethanol (EtOH), Methanol (MeOH)Dichloromethane (DCM)/Water, THF/Water
Temperature 80-100 °CRoom TemperatureRoom Temperature
Pressure Atmospheric1-4 atm (or H₂ balloon)Atmospheric
Reaction Time 2-4 hours4-12 hours2-6 hours
Typical Yield 85-95%90-98%80-90%
Workup Filtration, Neutralization, ExtractionFiltration, Solvent EvaporationPhase Separation, Extraction
Notes Mild and cost-effective.[3][4] Tolerant of halide substituents.High yielding, clean reaction. Potential for dehalogenation.[3]Metal-free and mild.[5] Good for sensitive substrates.

Experimental Protocols

Method A: Reduction of the Nitro Group using Iron in Acetic Acid

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[6][7]

Materials:

  • This compound

  • Iron powder (Fe), fine grade

  • Glacial Acetic Acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 eq).

  • Add glacial acetic acid to dissolve the starting material.

  • To the stirred solution, add iron powder (3-5 eq) portion-wise. The addition may be exothermic.[6]

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron residues and wash the solid with ethyl acetate.[7]

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-pyridine-3,4-diamine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]

Method B: Catalytic Hydrogenation

This protocol utilizes palladium on carbon as a catalyst for the hydrogenation of the nitro group.[3]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) supply (cylinder or balloon)

  • Hydrogenation flask/vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., celite pad)

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd).

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1-4 atm or balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully purge the system with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Bromo-pyridine-3,4-diamine.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Note: While Pd/C is a common catalyst, for substrates prone to dehalogenation, Raney Nickel can be a suitable alternative.[3]

Method C: Reduction with Sodium Dithionite

This method provides a mild, metal-free alternative for the reduction of the nitro group.[5]

Materials:

  • This compound

  • Sodium Dithionite (Na₂S₂O₄)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Saturated brine solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM (or THF) and water in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate container, prepare a solution of sodium dithionite (3-5 eq) in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring at room temperature.[5] The reaction can be exothermic.

  • Stir the reaction mixture for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).[5]

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Bromo-pyridine-3,4-diamine.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow_A reactant This compound + Fe powder + Acetic Acid reaction Heat to 80-100 °C (2-4 hours) reactant->reaction filtration Cool and Filter (remove Fe residues) reaction->filtration neutralization Neutralize with NaHCO₃ solution filtration->neutralization extraction Extract with Ethyl Acetate neutralization->extraction drying Dry (Na₂SO₄) & Concentrate extraction->drying product 2-Bromo-pyridine-3,4-diamine (Crude) drying->product purification Purification (Chromatography/ Recrystallization) product->purification

Caption: Workflow for the reduction of this compound using Iron in Acetic Acid.

experimental_workflow_B reactant This compound + Pd/C + Ethanol reaction Stir under H₂ atmosphere (4-12 hours) reactant->reaction filtration Filter through Celite (remove Pd/C) reaction->filtration concentration Concentrate Filtrate filtration->concentration product 2-Bromo-pyridine-3,4-diamine (Crude) concentration->product purification Purification (Chromatography/ Recrystallization) product->purification

Caption: Workflow for the catalytic hydrogenation of this compound.

experimental_workflow_C reactant This compound in DCM/Water addition Add aq. Na₂S₂O₄ (Stir for 2-6 hours) reactant->addition separation Separate Organic Layer addition->separation extraction Extract Aqueous Layer with DCM separation->extraction drying Combine Organics, Dry (Na₂SO₄) & Concentrate extraction->drying product 2-Bromo-pyridine-3,4-diamine (Crude) drying->product purification Purification (Chromatography/ Recrystallization) product->purification

Caption: Workflow for the reduction of this compound using Sodium Dithionite.

References

Application Note: A Scalable Synthesis of 2-Bromo-3-nitropyridine-4-amine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 2-Bromo-3-nitropyridine-4-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the preparation of 2-amino-4-bromopyridine, followed by a regioselective nitration. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to a reliable and scalable synthetic method. Key quantitative data is summarized, and a detailed experimental workflow is provided.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily due to its trifunctionalized pyridine core which allows for diverse chemical modifications. The electron-deficient nature of the pyridine ring, further activated by the nitro group, along with the presence of an amino and a bromo group, provides multiple handles for derivatization in the synthesis of complex heterocyclic compounds. The primary challenge in the synthesis of this intermediate lies in controlling the regioselectivity during the nitration step to preferentially obtain the 3-nitro isomer. This protocol outlines a method that has been demonstrated to be effective and scalable.

Data Presentation

The following table summarizes the quantitative data for a representative scaled-up laboratory synthesis of this compound.

ParameterStep 1: Synthesis of 2-amino-4-bromopyridineStep 2: Nitration to this compound
Starting Material 2,4-Dibromopyridine-N-oxide2-amino-4-bromopyridine
Key Reagents Ammonia, Iron powder, Acetic acidConcentrated Sulfuric Acid (98%), Fuming Nitric Acid
Scale (Starting Material) 100 g50 g
Typical Yield 75-85%65-75%
Product Purity (by HPLC) >97%>98% (after recrystallization)
Reaction Temperature Step 1a (Ammoniation): 100-120 °C; Step 1b (Reduction): 60-80 °C-5 to 5 °C
Reaction Time Step 1a: 8-12 hours; Step 1b: 4-6 hours2-3 hours
Appearance Off-white to pale yellow solidYellow solid

Experimental Protocols

Step 1: Synthesis of 2-amino-4-bromopyridine

This procedure involves the ammoniation of 2,4-dibromopyridine-N-oxide followed by reduction.

Materials:

  • 2,4-Dibromopyridine-N-oxide

  • Aqueous Ammonia (28-30%)

  • Iron Powder

  • Glacial Acetic Acid

  • Diatomaceous earth

  • Ethanol

  • Water

Procedure:

  • Ammoniation: In a sealed pressure vessel, charge 2,4-dibromopyridine-N-oxide and aqueous ammonia. Heat the mixture to 100-120 °C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, 2-amino-4-bromopyridine-N-oxide, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Reduction: To a stirred suspension of the 2-amino-4-bromopyridine-N-oxide in ethanol, add iron powder and glacial acetic acid. Heat the mixture to 60-80 °C for 4-6 hours.

  • Isolation: Upon completion of the reaction, cool the mixture to room temperature and filter through a pad of diatomaceous earth. Concentrate the filtrate under reduced pressure. The resulting residue is triturated with water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-bromopyridine as an off-white to pale yellow solid.

Step 2: Synthesis of this compound

This procedure details the nitration of 2-amino-4-bromopyridine.

Materials:

  • 2-amino-4-bromopyridine (from Step 1)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution (40%)

  • Ethanol

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the acid to 0 °C using an ice bath.

  • Substrate Addition: Slowly and portion-wise, add 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5 °C.

  • Nitration: Prepare a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. Add this nitrating mixture dropwise to the reaction flask via the dropping funnel, maintaining the internal temperature between -5 °C and 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.[1]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.[1]

  • Neutralization and Isolation: Neutralize the resulting slurry to a pH of 7-8 with a 40% sodium hydroxide solution, keeping the temperature low. Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid thoroughly with cold water until the washings are neutral. Dry the product under vacuum.

  • Purification: For higher purity, the crude product can be recrystallized from ethanol.[2]

Mandatory Visualization

G cluster_step1 Step 1: Synthesis of 2-amino-4-bromopyridine cluster_step2 Step 2: Synthesis of this compound A 2,4-Dibromopyridine-N-oxide B Ammoniation (Aqueous Ammonia, 100-120 °C) A->B C 2-amino-4-bromopyridine-N-oxide B->C D Reduction (Fe, Acetic Acid, 60-80 °C) C->D E 2-amino-4-bromopyridine D->E F 2-amino-4-bromopyridine G Nitration (H₂SO₄, fuming HNO₃, -5 to 5 °C) F->G H Reaction Mixture G->H I Quenching (Crushed Ice) H->I J Crude Product Slurry I->J K Neutralization & Filtration (NaOH) J->K L Crude this compound K->L M Recrystallization (Ethanol) L->M N Pure this compound M->N

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting and Optimization

  • Low Yield: Incomplete reaction can be a cause of low yield. Ensure the stoichiometry of the nitrating agent is correct and consider extending the reaction time, monitoring closely by TLC or HPLC. Product loss during workup can be minimized by careful pH adjustment during neutralization to ensure complete precipitation.[1]

  • Poor Regioselectivity: The formation of the undesired 2-amino-4-bromo-5-nitropyridine isomer is a common issue. Maintaining a low nitration temperature (below 0 °C during addition) is crucial. The ratio of sulfuric acid to nitric acid can also be optimized to favor the formation of the desired 3-nitro isomer.[1]

  • Purity Issues: The presence of unreacted starting material or isomeric impurities can affect purity. High-resolution silica gel column chromatography or preparative HPLC can be employed for purification if recrystallization is insufficient.[1]

Conclusion

The provided protocol offers a robust and scalable method for the synthesis of this compound. Strict control of reaction parameters, particularly temperature during the nitration step, is critical for achieving good yield and high regioselectivity. This application note serves as a valuable resource for chemists in the pharmaceutical industry and academia for the efficient production of this important synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-4-bromo-3-nitropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-4-bromo-3-nitropyridine?

A1: The most prevalent and plausible synthetic route involves a two-step process. The first step is the synthesis of the precursor, 2-Amino-4-bromopyridine. The second step is the nitration of 2-Amino-4-bromopyridine to introduce the nitro group at the 3-position of the pyridine ring.[1] Controlling the regioselectivity of the nitration reaction is a critical factor in maximizing the yield of the desired product.[1]

Q2: What are the primary challenges encountered in the synthesis of 2-Amino-4-bromo-3-nitropyridine?

A2: Researchers may face several challenges during this synthesis, including:

  • Low Yield: This can result from incomplete reactions, the formation of side products, or loss of the product during the workup and purification stages.[1]

  • Poor Regioselectivity: The nitration of 2-amino-4-bromopyridine can produce a mixture of isomers, primarily the desired 2-amino-4-bromo-3-nitropyridine and the undesired 2-amino-4-bromo-5-nitropyridine.[1]

  • Impurity Formation: Various side reactions can lead to impurities that are often difficult to separate from the final product.[1]

Q3: How can the regioselectivity of the nitration step be improved?

A3: Optimizing the regioselectivity to favor the formation of the 3-nitro isomer is crucial. Key strategies include:

  • Temperature Control: Conducting the nitration at low temperatures, typically between 0-5 °C, generally favors the formation of the 3-nitro isomer.[1]

  • Choice of Nitrating Agent: A mixture of concentrated sulfuric acid and fuming nitric acid is commonly used. The ratio and concentration of these acids can significantly influence the isomer distribution.[1]

Q4: What are the recommended purification methods for 2-Amino-4-bromo-3-nitropyridine?

A4: The primary purification techniques are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For high-purity requirements, preparative HPLC may be considered.[1][2]

Q5: What are the recommended storage conditions for 2-Amino-4-bromo-3-nitropyridine?

A5: For long-term stability, 2-Amino-4-bromo-3-nitropyridine should be stored in a cool, dry, and well-ventilated area. It is recommended to keep it in a dark place under an inert atmosphere and refrigerated at 2-8°C.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-Amino-4-bromo-3-nitropyridine and provides potential solutions.

Low Yield
Observed Issue Potential Cause Recommended Solution
Low conversion of starting material (2-Amino-4-bromopyridine)1. Insufficient nitrating agent.2. Reaction temperature is too low.3. Short reaction time.1. Ensure the correct stoichiometry of the nitrating agent.2. While low temperatures are crucial for selectivity, a slight, controlled increase in temperature after the initial addition may be necessary to ensure the reaction proceeds.3. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.[1]
Significant loss of product during workup1. The product is partially soluble in the aqueous phase during neutralization.2. Inefficient extraction.1. Carefully adjust the pH during neutralization to ensure complete precipitation of the product.2. Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery.[1]
Product degradation1. The reaction temperature is too high during nitration.2. Harsh workup conditions (e.g., high pH).1. Maintain strict temperature control throughout the reaction.2. Use a milder base for neutralization and avoid excessive exposure to strong acids or bases.[1]
Poor Purity
Observed Issue Potential Cause Recommended Solution
A high percentage of the 2-amino-4-bromo-5-nitropyridine isomer is present1. The nitration temperature is too high.2. Incorrect ratio of nitrating agents.1. Perform the addition of the nitrating agent at a very low temperature (e.g., below 0 °C) and maintain this temperature for the initial phase of the reaction.2. Experiment with different ratios of sulfuric acid to nitric acid to optimize for the desired isomer.[1]
Presence of unreacted 2-amino-4-bromopyridineIncomplete reaction.See the "Low Yield" troubleshooting section.[1]
Formation of dark, tarry byproductsOverheating or decomposition of starting material/product.Maintain strict temperature control and ensure the purity of the starting material.[1]
Difficulty in separating isomers by column chromatographySimilar polarity of the isomers.1. Use a high-resolution silica gel column.2. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation.3. Consider preparative HPLC for high-purity requirements.[1]

Experimental Protocols

Synthesis of 2-Amino-4-bromo-3-nitropyridine

This protocol is adapted from established procedures for the nitration of aminopyridines.[3]

Materials:

  • 2-amino-4-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • 40% Sodium Hydroxide (NaOH) solution

  • Crushed Ice

  • Distilled Water

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.[3]

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C during the addition.[3]

  • Nitration: A pre-cooled mixture of concentrated nitric acid and sulfuric acid is then added dropwise to the reaction mixture, maintaining the temperature below 5°C. The reaction is stirred at this low temperature for a set period (e.g., 1-2 hours).[1]

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.[3]

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral. Dry the product under a vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.[3]

Visualizations

SynthesisWorkflow Synthesis Workflow for 2-Amino-4-bromo-3-nitropyridine cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_Amino_4_bromopyridine 2-Amino-4-bromopyridine Nitration Nitration (H₂SO₄, HNO₃, 0-5 °C) 2_Amino_4_bromopyridine->Nitration Quenching Quenching (Ice) Nitration->Quenching Filtration Filtration & Washing Quenching->Filtration Drying Drying Filtration->Drying Purification Recrystallization / Chromatography Drying->Purification Final_Product 2-Amino-4-bromo-3-nitropyridine Purification->Final_Product

Caption: Workflow for the synthesis of 2-Amino-4-bromo-3-nitropyridine.

TroubleshootingYield Troubleshooting Guide for Low Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions LowYield Low Yield Observed IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ProductLoss Product Loss During Workup LowYield->ProductLoss Degradation Product Degradation LowYield->Degradation OptimizeStoichiometry Optimize Stoichiometry & Reaction Time/Temp IncompleteReaction->OptimizeStoichiometry ImproveWorkup Improve Workup Protocol (pH adjustment, extractions) ProductLoss->ImproveWorkup ControlTemp Strict Temperature Control & Milder Workup Conditions Degradation->ControlTemp

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Regioselective Nitration of 2-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the regioselectivity in the nitration of 2-amino-4-bromopyridine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and mechanistic insights to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the nitration of 2-amino-4-bromopyridine?

A1: The nitration of 2-amino-4-bromopyridine typically yields a mixture of two primary regioisomers: 2-amino-4-bromo-3-nitropyridine (the kinetically favored product at lower temperatures) and 2-amino-4-bromo-5-nitropyridine (the thermodynamically favored product at higher temperatures). The amino group at the C2 position is a strong activating group and directs electrophilic substitution to the ortho (C3) and para (C5) positions.

Q2: What factors primarily influence the regioselectivity of this nitration?

A2: The most critical factor is the reaction temperature. Lower temperatures (e.g., -5°C to 5°C) significantly favor the formation of the 3-nitro isomer, while higher temperatures tend to increase the proportion of the 5-nitro isomer.[1] The choice and ratio of nitrating agents also play a role in selectivity.[1]

Q3: Why is the pyridine nitrogen protonated during the reaction, and how does this affect the outcome?

A3: The reaction is conducted in a strong acidic medium (concentrated sulfuric acid), which protonates the basic pyridine nitrogen. This protonation deactivates the pyridine ring towards electrophilic attack by withdrawing electron density. However, the strong activating effect of the amino group still allows the reaction to proceed.

Q4: What is the role of sulfuric acid in the nitrating mixture?

A4: Concentrated sulfuric acid serves two main purposes. First, it acts as a solvent for the 2-amino-4-bromopyridine. Second, it reacts with nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in this electrophilic aromatic substitution reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of 2-amino-4-bromopyridine.

Observed Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient nitrating agent, low temperature, or short reaction time.Ensure the correct stoichiometry of the nitrating agent. While low temperatures are crucial for selectivity, a slight, controlled increase in temperature after the initial addition may be necessary. Monitor the reaction progress using TLC or HPLC and extend the reaction time if needed.[1]
Product loss during workup.Carefully adjust the pH to 7-8 during neutralization to ensure complete precipitation of the product. Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery.[1]
Poor Regioselectivity (High percentage of 5-nitro isomer) The nitration temperature is too high.Perform the addition of the nitrating agent at a very low temperature (e.g., below 0°C) and maintain this temperature for the initial phase of the reaction.[1]
Incorrect ratio of nitrating agents.Experiment with different ratios of sulfuric acid to nitric acid to optimize for the desired 3-nitro isomer.[1]
Formation of Dark, Tarry Byproducts Overheating or decomposition of the starting material or product.Maintain strict temperature control throughout the reaction. Ensure the starting material is of high purity.[1]
Difficulty in Separating Isomers The 3-nitro and 5-nitro isomers have similar polarities.Use a high-resolution silica gel column for chromatography. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation. Consider preparative HPLC for high-purity requirements.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromo-3-nitropyridine

This protocol is adapted from established procedures for the nitration of similar aminopyridines and is designed to favor the formation of the 3-nitro isomer.[2]

Materials:

  • 2-amino-4-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃) or Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution for neutralization

  • Distilled Water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice-salt bath. Slowly and portion-wise, add 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.[2]

  • Nitrating Agent Addition: Prepare a pre-cooled mixture of concentrated sulfuric acid and nitric acid. Add this nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature between -5°C and 5°C.[1]

  • Reaction Monitoring: Stir the reaction mixture at a low temperature for 1-2 hours. Monitor the progress of the reaction by TLC or HPLC.[1]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to precipitate the product.[2]

  • Neutralization: Slowly neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 7-8, keeping the mixture cool.[1]

  • Isolation: Collect the yellow precipitate by vacuum filtration.

  • Purification: Wash the solid thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]

Visualized Workflows and Mechanisms

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification A Dissolve 2-amino-4-bromopyridine in conc. H₂SO₄ at 0°C B Dropwise addition of nitrating mixture at -5°C to 5°C A->B C Stir at low temperature (1-2 hours) B->C D Quench reaction mixture on crushed ice C->D Reaction Complete E Neutralize with base to pH 7-8 D->E F Filter to collect crude product E->F G Wash with cold water F->G H Purify by recrystallization or column chromatography G->H

Caption: A generalized workflow for the synthesis of 2-amino-4-bromo-3-nitropyridine.

Troubleshooting Logic

troubleshooting_logic cluster_yield Low Yield Issues cluster_selectivity Regioselectivity Issues start Problem Encountered yield_issue Low Yield start->yield_issue selectivity_issue Poor Regioselectivity start->selectivity_issue incomplete_rxn Incomplete Reaction? yield_issue->incomplete_rxn workup_loss Loss during Workup? yield_issue->workup_loss solution Solution Implemented incomplete_rxn->solution Adjust stoichiometry, temperature, or time workup_loss->solution Optimize pH and extraction high_temp Temperature too High? selectivity_issue->high_temp wrong_ratio Incorrect Reagent Ratio? selectivity_issue->wrong_ratio high_temp->solution Maintain temperature below 5°C wrong_ratio->solution Optimize acid ratios

Caption: A decision-making diagram for troubleshooting common issues in the nitration reaction.

References

Technical Support Center: Purification of Crude 2-Bromo-3-nitropyridine-4-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Bromo-3-nitropyridine-4-amine via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
Compound Will Not Dissolve The solvent is not polar enough for the this compound molecule.[1]Select a more polar solvent. Ethanol and ethyl methyl ketone have been reported as suitable for similar compounds.[1] Consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until turbidity (cloudiness) appears. Heat the mixture to redissolve the solid and then allow it to cool slowly.[1]
"Oiling Out" Instead of Crystallization The compound is coming out of the supersaturated solution as a liquid instead of a solid crystalline lattice.[2] This can be due to the solution being too concentrated or cooling too quickly.[2]Reduce the level of supersaturation by adding a small amount of additional solvent to the hot solution before cooling.[2][3] Slow down the cooling process by allowing the flask to cool to room temperature gradually before placing it in an ice bath.[2][3] Using a seed crystal, if available, can help induce crystallization.[2]
Rapid Crystal Formation The solution is too supersaturated, leading to the rapid precipitation of the solid, which can trap impurities.[3]Reheat the solution and add a small amount of additional solvent to decrease the saturation level.[3] Allow the solution to cool more slowly to promote the formation of larger, purer crystals.[3]
No Crystal Formation Upon Cooling The solution may not be saturated enough, meaning too much solvent was used.[3][4] Alternatively, the solution may be supersaturated, but crystallization has not been initiated.[4]If the solution is not saturated, gently heat it to evaporate some of the solvent and then allow it to cool again.[3][4] If the solution is supersaturated, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.[3]
Low Yield of Purified Product A significant amount of the compound may remain dissolved in the mother liquor if too much solvent was used.[3][5] Product may also be lost during transfers or if the crystals are washed with a solvent in which they are too soluble.[5]Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] To check the mother liquor for dissolved product, take a small sample and evaporate the solvent.[3] If a significant amount of product remains, the mother liquor can be concentrated and cooled to obtain a second crop of crystals.[3] When washing the crystals, use a minimal amount of ice-cold recrystallization solvent.[5]
Colored Impurities Remain in Crystals Colored impurities may be present that are not effectively removed by a single recrystallization.If the colored impurities are suspected to be polar, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them.[6] Be aware that activated carbon can also adsorb some of the desired product. Use it sparingly and perform a hot filtration to remove it before allowing the solution to cool.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often include positional isomers that are formed during the synthesis, such as isomers with the bromo and nitro groups in different positions on the pyridine ring.[7] Unreacted starting materials and byproducts from side reactions during the bromination and nitration steps are also potential impurities.[7]

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: While specific solubility data is not widely published, ethanol is a commonly recommended solvent for similar aminonitropyridines.[1][8] Ethyl methyl ketone has also been suggested as a suitable solvent for related compounds.[1][9] It is always best to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific crude material.

Q3: How can I select an appropriate solvent system for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. It should also either not dissolve the impurities at all or dissolve them very well so they remain in the mother liquor upon cooling. A common approach is to test the solubility of a small amount of the crude material in various solvents.

Q4: What should I do if my compound is an oil at its melting point, which is close to the boiling point of the solvent?

A4: This can lead to "oiling out."[4] To avoid this, you can try using a lower-boiling point solvent if it provides the desired solubility profile. Alternatively, you can use a larger volume of the original solvent to ensure the compound crystallizes at a temperature below its melting point.[3]

Q5: Can I use a mixed solvent system for recrystallization?

A5: Yes, a mixed solvent system is a good option if a single solvent does not provide the desired solubility characteristics.[1] This typically involves dissolving the crude product in a minimal amount of a "good" solvent (high solubility) and then adding a "bad" solvent (low solubility) dropwise to the hot solution until it becomes cloudy. The solution is then heated until it is clear again and allowed to cool slowly.[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl methyl ketone, or a suitable mixed solvent system)

  • Activated carbon (optional)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water or oil bath)

  • Stir bar or boiling chips

  • Filter paper

  • Funnel (for hot filtration, if necessary)

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips.[6] Add a minimal amount of the chosen solvent.[6]

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves.[6] Add more solvent in small portions if necessary, ensuring you use the minimum amount required for complete dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution.[6] Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration (if activated carbon was used): If activated carbon was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization in the funnel.[6]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[6] Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Solvent Boiling Point (°C) Polarity Notes
Ethanol 78.4PolarA good starting point for recrystallization of aminonitropyridines.[1][8]
Ethyl Methyl Ketone 79.6PolarHas been reported as a suitable solvent for similar compounds.[1][9]
Water 100Highly PolarGenerally, aminonitropyridines have limited solubility in water.[1] May be useful as an anti-solvent in a mixed solvent system.
Hexanes ~69Non-polarLikely to have low solubility for this polar compound. Could be used as an anti-solvent.
Ethyl Acetate 77.1Moderately PolarMay be a suitable solvent or part of a mixed solvent system.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product add_solvent Add Minimal Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved decolorize Add Activated Carbon (Optional) dissolved->decolorize hot_filtration Hot Filtration (If Carbon Used) decolorize->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Start Recrystallization dissolution_check Does the solid dissolve in hot solvent? start->dissolution_check oiling_out_check Does the solution 'oil out' on cooling? dissolution_check->oiling_out_check Yes solution_no_dissolve Action: Use a more polar solvent or a mixed solvent system. dissolution_check->solution_no_dissolve No crystal_formation_check Do crystals form on cooling? oiling_out_check->crystal_formation_check No solution_oiling_out Action: Add more solvent and/or cool more slowly. Use seed crystal. oiling_out_check->solution_oiling_out Yes solution_no_crystals Action: Evaporate some solvent or induce crystallization (scratch/seed). crystal_formation_check->solution_no_crystals No success Successful Crystallization crystal_formation_check->success Yes

Caption: Troubleshooting decision tree for the recrystallization process.

References

column chromatography protocol for 2-Bromo-3-nitropyridine-4-amine purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive column chromatography protocol for the purification of 2-Bromo-3-nitropyridine-4-amine. It includes a detailed experimental methodology, troubleshooting guides in a frequently asked questions (FAQ) format to address common issues encountered during the purification process, and structured data tables for easy reference.

Experimental Protocol: Column Chromatography Purification

This protocol details the purification of crude this compound using silica gel column chromatography. The primary objective is to separate the desired compound from impurities, which often include positional isomers and unreacted starting materials.[1]

Materials
  • Crude this compound

  • Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh)

  • Mobile Phase Solvents (e.g., Petroleum Ether, Ethyl Acetate)

  • Sand (acid-washed)

  • Cotton or Glass Wool

  • Chromatography Column

  • Collection Tubes or Flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure
  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.[1]

  • Packing the Column:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 Petroleum Ether:Ethyl Acetate).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel.

  • Sample Loading (Choose one method):

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[1] Carefully add this solution to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent and adsorb it onto a small amount of silica gel.[1][2] Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution:

    • Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution).[1] For example, start with petroleum ether and slowly increase the percentage of ethyl acetate.

    • The polarity gradient can be adjusted based on the separation observed on TLC.

  • Fraction Collection and Monitoring:

    • Collect the eluent in a series of labeled collection tubes or flasks.[1]

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.[1] The desired compound should appear as a distinct spot.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Data Presentation: Mobile Phase Systems

The choice of mobile phase is critical for achieving good separation. Below are suggested starting solvent systems and a potential gradient profile. The optimal system should be determined by preliminary TLC analysis.

Stage Solvent System Ratio (v/v) Purpose
Initial Elution Petroleum Ether : Ethyl Acetate95 : 5To elute non-polar impurities.
Gradient Step 1 Petroleum Ether : Ethyl Acetate90 : 10To begin eluting the desired compound.
Gradient Step 2 Petroleum Ether : Ethyl Acetate80 : 20To increase the elution speed of the product.
Gradient Step 3 Petroleum Ether : Ethyl Acetate70 : 30To elute any remaining product.
Final Wash Ethyl Acetate100To wash out highly polar impurities.

Troubleshooting and FAQs

This section addresses common problems that researchers may encounter during the column chromatography of this compound and related pyridine derivatives.

Q1: Why is my compound streaking or tailing on the TLC plate and the column?

A1: Peak tailing is a frequent issue with basic compounds like pyridine derivatives due to strong interactions between the basic nitrogen atom and acidic silanol groups on the silica gel surface.[3] This can lead to poor separation and reduced yield.

  • Solution: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (e.g., 0.1-1%), to the mobile phase.[3][4] The competing base will interact with the active silanol sites, minimizing their interaction with your compound and improving the peak shape.[3]

Q2: The separation between my desired product and an impurity is very poor. How can I improve the resolution?

A2: Poor resolution can be due to several factors, including an inappropriate mobile phase or column overloading.

  • Solution 1: Optimize the Mobile Phase. Experiment with different solvent systems. Sometimes, using a three-component mobile phase (e.g., hexane, ethyl acetate, and a small amount of a more polar solvent like methanol) can improve selectivity.

  • Solution 2: Change the Stationary Phase. If optimizing the mobile phase doesn't work, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds.[5]

  • Solution 3: Reduce Sample Load. Overloading the column can lead to broad bands and poor separation.[3] Try using less crude material for the amount of silica gel.

Q3: My compound is not eluting from the column, even with a highly polar mobile phase.

A3: This could indicate that your compound is either very polar and strongly adsorbed to the silica gel, or it may have decomposed on the column.[5]

  • Solution 1: Increase Mobile Phase Polarity. If you haven't already, try a more polar solvent system, such as dichloromethane/methanol.

  • Solution 2: Test for Stability. Before running a large-scale column, perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[5] If the compound is unstable on silica, you may need to use a deactivated silica gel or an alternative stationary phase like Florisil.[5]

Q4: I have difficulty separating positional isomers. What is the best approach?

A4: The separation of closely related isomers is a common challenge.[1]

  • Solution: For difficult separations, using a high-resolution silica gel column (smaller particle size) can provide better results.[6] You may also need to experiment extensively with different solvent systems to find one that offers sufficient selectivity for the isomers.[6] In some cases, preparative HPLC may be necessary to achieve high purity.[6]

Visualizations

Experimental Workflow

experimental_workflow prep Column Preparation (Cotton, Sand, Silica Slurry) load Sample Loading (Wet or Dry Method) prep->load elute Elution (Gradient of Petroleum Ether/Ethyl Acetate) load->elute collect Fraction Collection elute->collect monitor TLC Monitoring collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evap Solvent Evaporation (Rotary Evaporator) combine->evap product Purified Product evap->product

Caption: A workflow diagram illustrating the key steps in the column chromatography purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered tailing Peak Tailing or Streaking? start->tailing poor_sep Poor Resolution? start->poor_sep no_elution Compound Not Eluting? start->no_elution sol_tailing Add Competing Base (e.g., TEA) to Mobile Phase tailing->sol_tailing Yes sol_poor_sep1 Optimize Mobile Phase poor_sep->sol_poor_sep1 Yes sol_no_elution1 Increase Mobile Phase Polarity no_elution->sol_no_elution1 Yes sol_poor_sep2 Change Stationary Phase (e.g., Alumina) sol_poor_sep1->sol_poor_sep2 If still unresolved sol_no_elution2 Check Compound Stability on Silica sol_no_elution1->sol_no_elution2 If still no elution

Caption: A troubleshooting decision tree for common issues in the purification of this compound.

References

identifying and minimizing byproducts in 2-Bromo-3-nitropyridine-4-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Bromo-3-nitropyridine-4-amine. Our aim is to help you identify and minimize byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and plausible synthetic route is the nitration of 2-amino-4-bromopyridine using a nitrating mixture, typically a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1] Controlling the regioselectivity of this electrophilic aromatic substitution is critical to favor the formation of the desired 3-nitro isomer.[1]

Q2: What are the primary challenges and byproducts in this synthesis?

A2: The main challenges include:

  • Poor Regioselectivity: The nitration of 2-amino-4-bromopyridine can lead to a mixture of isomers, with the most common byproduct being 2-amino-4-bromo-5-nitropyridine.[1]

  • Low Yield: This can result from incomplete reactions, the formation of multiple side products, or loss of the product during the workup and purification stages.[1]

  • Formation of Impurities: Besides isomeric byproducts, other impurities can form, such as dark, tarry substances resulting from overheating or decomposition of the starting material or product.[2]

  • Purification Difficulties: The similar polarity of the desired product and its isomers can make separation by column chromatography challenging.[1][2]

Q3: How can I improve the regioselectivity to favor the desired 3-nitro isomer?

A3: To enhance the formation of this compound, consider the following strategies:

  • Strict Temperature Control: Performing the nitration at low temperatures, typically between -5°C and 5°C, is crucial for improving the selectivity for the 3-nitro isomer.[1][2]

  • Controlled Addition of Nitrating Agent: A slow, dropwise addition of the pre-cooled nitrating mixture to the solution of 2-amino-4-bromopyridine in sulfuric acid helps to maintain a low reaction temperature and prevent localized overheating.[1]

  • Optimization of Reagent Ratios: Experimenting with different ratios of sulfuric acid to nitric acid can help to optimize the formation of the desired product.[2]

Q4: What are the recommended methods for purifying the final product?

A4: The primary purification techniques are:

  • Recrystallization: This is a common method for purifying the crude product. Suitable solvents can include ethanol or a mixture of solvents to achieve differential solubility between the product and impurities.[2][3]

  • Column Chromatography: For separating isomers with similar polarities, high-resolution silica gel column chromatography is effective. Experimenting with different solvent systems, such as varying ratios of petroleum ether and ethyl acetate, can improve separation.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Observed Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction due to insufficient nitrating agent, low temperature, or short reaction time.[1][2] 2. Product loss during workup due to partial solubility in the aqueous phase.[2] 3. Inefficient extraction.[2]1. Ensure correct stoichiometry of the nitrating agent. Monitor the reaction with TLC or HPLC and extend the reaction time if necessary. A slight, controlled increase in temperature after the initial addition may be required.[1][2] 2. Carefully adjust the pH to 7-8 during neutralization to ensure complete precipitation.[2] 3. Use a suitable organic solvent and perform multiple extractions to maximize recovery.[2]
High Percentage of 2-amino-4-bromo-5-nitropyridine Isomer 1. The reaction temperature during nitration was too high.[2] 2. An incorrect ratio of nitrating agents was used.[2]1. Maintain a strict low temperature (e.g., below 0°C) during the addition of the nitrating agent.[2] 2. Experiment with different ratios of sulfuric acid to nitric acid to find the optimal conditions for the desired isomer.[2]
Formation of Dark, Tarry Byproducts 1. Overheating of the reaction mixture. 2. Decomposition of the starting material or product.[2]1. Maintain strict temperature control throughout the entire process. 2. Ensure the starting material is of high purity.[2]
Product Degradation 1. The reaction temperature was too high during nitration.[2] 2. Harsh workup conditions (e.g., extreme pH).[2]1. Adhere to strict temperature control. 2. Use a milder base for neutralization and avoid prolonged exposure to strong acids or bases.[2]
Difficulty in Separating Isomers by Column Chromatography 1. The polarity of the isomers is very similar.[1][2]1. Use a high-resolution silica gel column. 2. Experiment with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to improve separation. 3. For very high purity requirements, consider using preparative HPLC.[1][2]

Quantitative Data on Byproduct Formation

While specific datasets are limited in publicly available literature, the following table provides an illustrative representation of the expected impact of temperature on the regioselectivity of the nitration of 2-amino-4-bromopyridine, based on established chemical principles.

Reaction Temperature Approximate Ratio of 3-nitro (desired) to 5-nitro (byproduct) Notes
-10°C to 0°C> 9:1Lower temperatures significantly favor the formation of the desired 3-nitro isomer.
0°C to 10°C~ 7:3As the temperature increases, the formation of the thermodynamically more stable 5-nitro isomer becomes more competitive.
> 20°C< 5:5At higher temperatures, the regioselectivity is significantly reduced, leading to a mixture of isomers that is difficult to separate.

Note: These values are illustrative and can be influenced by other factors such as the specific ratio of nitrating agents and reaction time.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the nitration of similar aminopyridines.[3]

Materials:

  • 2-amino-4-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • 40% Sodium Hydroxide (NaOH) solution

  • Crushed Ice

  • Distilled Water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 50 mL of concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and in portions, add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.[3]

  • Nitrating Agent Addition: Once the starting material is completely dissolved, add 3.9 mL (0.057 mol) of concentrated nitric acid dropwise via the dropping funnel. The rate of addition should be carefully controlled to keep the internal temperature of the reaction mixture at 0°C.[3]

  • Reaction Progression: After the complete addition of nitric acid, continue stirring the mixture at 0°C for one hour. Subsequently, allow the reaction to warm to room temperature and stir for an additional hour. Finally, heat the reaction mixture to 50-60°C and maintain this temperature for one hour.[3]

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.[3]

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 40% sodium hydroxide solution. Keep the temperature low during neutralization by using an external ice bath. The product will precipitate as a yellow solid.[3]

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral. Dry the product under a vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.[3]

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of petroleum ether and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica gel to the top of the column.

  • Elute the Column: Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect and Monitor Fractions: Collect the eluent in a series of fractions and monitor the separation by spotting the fractions on a TLC plate and visualizing them under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified this compound.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_amino_4_bromopyridine 2-amino-4-bromopyridine Nitration Nitration Reaction 2_amino_4_bromopyridine->Nitration Nitrating_Mixture Nitrating Mixture (H₂SO₄ + HNO₃) Nitrating_Mixture->Nitration Quenching Quenching on Ice Nitration->Quenching Neutralization Neutralization (pH 7-8) Quenching->Neutralization Filtration Filtration Neutralization->Filtration Purification Purification (Recrystallization or Chromatography) Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G Start Problem Encountered During Synthesis Low_Yield Low Yield? Start->Low_Yield High_Isomer High Isomeric Impurity? Low_Yield->High_Isomer No Check_Reagents Check Reagent Stoichiometry & Reaction Time/Temp Low_Yield->Check_Reagents Yes Tarry_Byproducts Tarry Byproducts? High_Isomer->Tarry_Byproducts No Control_Temp Strictly Control Temperature (below 0°C) High_Isomer->Control_Temp Yes End Consult Further Documentation Tarry_Byproducts->End No Check_Temp_Purity Ensure Strict Temperature Control & High Purity Starting Material Tarry_Byproducts->Check_Temp_Purity Yes Optimize_Workup Optimize Workup pH & Extraction Check_Reagents->Optimize_Workup Optimize_Workup->High_Isomer Optimize_Reagents Optimize Nitrating Agent Ratio Control_Temp->Optimize_Reagents Optimize_Reagents->Tarry_Byproducts Check_Temp_Purity->End G cluster_pathways Competing Reaction Pathways Start 2-amino-4-bromopyridine Nitronium Attack by Nitronium Ion (NO₂⁺) Start->Nitronium Pathway_3_Nitro Attack at C3 (Ortho to -NH₂) Nitronium->Pathway_3_Nitro Kinetic Control (Low Temperature) Pathway_5_Nitro Attack at C5 (Para to -NH₂) Nitronium->Pathway_5_Nitro Thermodynamic Control (Higher Temperature) Product_3_Nitro This compound (Desired Product) Pathway_3_Nitro->Product_3_Nitro Deprotonation Product_5_Nitro 2-amino-4-bromo-5-nitropyridine (Isomeric Byproduct) Pathway_5_Nitro->Product_5_Nitro Deprotonation

References

troubleshooting low conversion in 2-Bromo-3-nitropyridine-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion and other issues during the synthesis of 2-Bromo-3-nitropyridine-4-amine.

Troubleshooting Guide

Low conversion is a common challenge in the synthesis of this compound. The following table outlines potential causes and recommended solutions for issues you may encounter during the experiment.

Observed Issue Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficient nitrating agent. 2. Reaction temperature is too low. 3. Short reaction time.1. Ensure the correct stoichiometry of the nitrating agent. 2. While low temperatures are crucial for selectivity, the reaction may not proceed if the temperature is too low. A slight, controlled increase in temperature after the initial addition may be necessary. 3. Monitor the reaction progress using TLC or HPLC and extend the reaction time if needed.[1]
Significant Loss of Product During Workup 1. The product is partially soluble in the aqueous phase during neutralization. 2. Inefficient extraction.1. Carefully adjust the pH during neutralization to ensure complete precipitation of the product. 2. Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery.[1]
Product Degradation 1. The reaction temperature is too high during nitration. 2. Harsh workup conditions (e.g., high pH).1. Maintain strict temperature control throughout the reaction. 2. Use a milder base for neutralization and avoid excessive exposure to strong acids or bases.[1]
High Percentage of 2-amino-4-bromo-5-nitropyridine Isomer 1. Nitration temperature is too high. 2. Incorrect ratio of nitrating agents.1. Perform the addition of the nitrating agent at a very low temperature (e.g., below 0 °C) and maintain this temperature for the initial phase of the reaction. 2. Experiment with different ratios of sulfuric acid to nitric acid to optimize for the desired isomer.[1]
Formation of Dark, Tarry Byproducts Overheating or decomposition of starting material/product.Maintain strict temperature control and ensure the starting material is of high purity.[1]
Difficulty in Separating Isomers by Column Chromatography Similar polarity of the isomers.1. Use a high-resolution silica gel column. 2. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and plausible synthetic route involves the nitration of 2-Amino-4-bromopyridine.[1] This electrophilic aromatic substitution is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid.[1] Controlling the regioselectivity of this reaction is critical to favor the formation of the desired 3-nitro isomer over the 5-nitro isomer.[1]

Q2: What are the primary challenges in this synthesis?

A2: The main challenges include:

  • Low Yield: This can be due to incomplete reactions, the formation of side products, or loss of product during workup and purification.[1]

  • Poor Regioselectivity: The nitration of 2-amino-4-bromopyridine can lead to a mixture of isomers, primarily the desired 2-amino-4-bromo-3-nitropyridine and the undesired 2-amino-4-bromo-5-nitropyridine.[1]

  • Formation of Impurities: Side reactions can lead to various impurities that can be difficult to separate from the final product.[1]

  • Purification Difficulties: Separating the desired product from unreacted starting materials and isomeric byproducts can be challenging.[1]

Q3: How can I improve the regioselectivity of the nitration step to favor the 3-position?

A3: To improve regioselectivity towards the 3-position, consider the following strategies:

  • Temperature Control: Performing the nitration at low temperatures (e.g., 0-5 °C) generally enhances the formation of the 3-nitro isomer.[1]

  • Choice of Nitrating Agent: A mixture of concentrated sulfuric acid and fuming nitric acid is commonly used. The ratio and concentration of these acids can influence the isomer distribution.[1]

Q4: What are the common side products, and how can they be identified?

A4: The most common side product is the 2-amino-4-bromo-5-nitropyridine isomer.[1] Other potential impurities include unreacted 2-amino-4-bromopyridine and di-nitrated products. These can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the nitration of similar substrates.[2]

Materials:

  • 2-amino-4-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • 40% Sodium Hydroxide (NaOH) solution

  • Crushed Ice

  • Distilled Water

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.[2]

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine to the stirred sulfuric acid. Ensure the temperature is maintained below 5°C during the addition.[2]

  • Nitration: After the 2-amino-4-bromopyridine has completely dissolved, cool the mixture to 0°C. Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at a low temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.[1]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.[2]

  • Neutralization and Precipitation: Neutralize the mixture with a 40% sodium hydroxide solution until the pH is neutral. A yellow precipitate of 2-amino-5-bromo-3-nitropyridine will form.[3]

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral and free of sulfate ions. Dry the product under a vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.[2][3]

Visualizations

Synthesis_Pathway Synthesis of this compound A 2-Amino-4-bromopyridine C This compound (Desired Product) A->C Nitration (0-5 °C) D 2-Amino-4-bromo-5-nitropyridine (Isomeric Byproduct) A->D Higher Temp. B Nitrating Mixture (H2SO4, HNO3) B->C B->D

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Conversion Start Low Conversion Observed Check_Params Check Reaction Parameters Start->Check_Params Temp_Low Is Temperature Too Low? Check_Params->Temp_Low Time_Short Is Reaction Time Too Short? Temp_Low->Time_Short No Increase_Temp Slightly Increase Temperature Temp_Low->Increase_Temp Yes Agent_Insufficient Is Nitrating Agent Insufficient? Time_Short->Agent_Insufficient No Extend_Time Extend Reaction Time Time_Short->Extend_Time Yes Check_Stoichiometry Verify Stoichiometry Agent_Insufficient->Check_Stoichiometry Yes End Re-evaluate Agent_Insufficient->End No Increase_Temp->End Extend_Time->End Check_Stoichiometry->End

Caption: A workflow for troubleshooting low conversion.

Logical_Relationships Key Parameter Relationships Temp Reaction Temperature Conversion Conversion Rate Temp->Conversion Increases Selectivity 3-Nitro Selectivity Temp->Selectivity Decreases at high temp. Byproducts Byproduct Formation Temp->Byproducts Increases at high temp. Ratio Nitrating Agent Ratio Ratio->Selectivity Influences Time Reaction Time Time->Conversion Increases

Caption: Relationships between reaction parameters and outcomes.

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-3-nitropyridine-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 2-Bromo-3-nitropyridine-4-amine. This substrate presents unique challenges due to its electronic properties and potential for catalyst inhibition.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Q1: Why is my reaction yield low or failing completely?

A1: Low yields or reaction failure with this substrate are common and can often be attributed to catalyst inhibition or deactivation.[1][2] The lone pair of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst, effectively halting the catalytic cycle.[1][2]

  • Catalyst Inhibition: The Lewis basic nitrogen atoms in the substrate can bind strongly to the palladium center, forming inactive catalyst species.[1][2][3]

  • Suboptimal Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging transformation.[2] More electron-rich and sterically hindered phosphine ligands are often required.[2]

  • Inadequate Inert Atmosphere: Failure to properly degas reagents and solvents can lead to oxygen contamination, which deactivates the Pd(0) catalyst.[1][4]

To address these issues, consider the troubleshooting workflow below.

G start Low / No Yield cause1 Catalyst Inhibition / Deactivation start->cause1 Possible Cause cause2 Suboptimal Reaction Conditions start->cause2 Possible Cause cause3 Side Reactions Dominating start->cause3 Possible Cause sol1a Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) cause1->sol1a Solution sol1b Increase Catalyst Loading (e.g., 2-5 mol%) cause1->sol1b Solution sol1c Ensure Rigorous Degassing (Prevent O2 contamination) cause1->sol1c Solution sol2a Screen Different Bases (e.g., K3PO4, Cs2CO3) cause2->sol2a Solution sol2b Optimize Temperature (Typically 80-110 °C) cause2->sol2b Solution sol2c Change Solvent System (e.g., Dioxane/H2O, Toluene/H2O) cause2->sol2c Solution sol3 See Q2 on Minimizing Byproduct Formation cause3->sol3 Solution

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Q2: I'm observing significant byproduct formation. How can I minimize this?

A2: Several side reactions can compete with the desired cross-coupling, reducing yields and complicating purification.[1] The most common are protodeboronation, dehalogenation, and homocoupling.

  • Protodeboronation: This is the hydrolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom.[1] It is often promoted by aqueous conditions.[1]

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[1][4] Alternatively, performing the reaction under strictly anhydrous conditions can help.[1]

  • Dehalogenation: The bromo group on the starting material is replaced by a hydrogen atom.

    • Solution: Ensure solvents are not a source of hydrides and optimize the reaction time to avoid prolonged heating after the reaction is complete.[2]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.[2] This is primarily caused by the presence of oxygen.[2][4]

    • Solution: Rigorously degas all solvents and the reaction mixture before adding the catalyst.[4] Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2][4]

Q3: My reaction is not going to completion, and I still see starting material. What should I try?

A3: Incomplete conversion is typically due to insufficient reaction time, temperature, or inefficient catalysis.

  • Increase Temperature: Cautiously increasing the reaction temperature in increments of 10 °C (e.g., from 90 °C to 100 °C or 110 °C) can improve the reaction rate.[4]

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction has stalled but starting material remains, extending the reaction time may be beneficial.

  • Re-evaluate Base Strength: The base is critical for activating the boronic acid for transmetalation.[5][6] If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which are often more effective for challenging substrates.[4][7]

Frequently Asked Questions (FAQs)

Q: Do I need to protect the amino group on this compound? A: Not necessarily. Many successful Suzuki couplings are performed on unprotected aminopyridines.[1] However, the amino group can contribute to catalyst inhibition.[1][2] If optimization of the catalyst system, base, and solvent fails, protection of the amino group (e.g., as an acetamide) could be considered as a final resort.[8]

Q: Why is degassing the reaction mixture so important? A: The active form of the catalyst is a Pd(0) species, which is highly sensitive to oxidation. Oxygen present in the solvents or the reaction headspace can oxidize Pd(0) to Pd(II), rendering it inactive in the catalytic cycle.[2] Oxygen also promotes the undesirable homocoupling of the boronic acid, leading to significant byproduct formation.[2][4]

Q: Should I use a boronic acid or a boronic ester? A: While boronic acids are commonly used, boronic esters (e.g., pinacol esters) offer greater stability towards protodeboronation, a common side reaction that consumes the boron reagent.[1] If you are experiencing issues with low yields and suspect protodeboronation is the cause, switching to a boronic ester is a highly recommended strategy.[1]

Data Presentation: Condition Screening

The following tables summarize common starting conditions for optimizing the Suzuki coupling of electron-deficient bromopyridines.

Table 1: Comparison of Common Catalyst Systems

Palladium Source Ligand Typical Loading (mol%) Advantages Potential Drawbacks
Pd₂(dba)₃ SPhos / XPhos 1-3 High activity for challenging, electron-deficient heteroaryl substrates.[1][9] Air-sensitive, higher cost.[9]
Pd(OAc)₂ PPh₃ 2-5 Readily available and well-understood catalyst system.[9] Often shows lower activity for challenging substrates.[9][10]
PdCl₂(dppf) (internal) 2-5 Good for a range of substrates, relatively air-stable precatalyst.[9] May be less active than modern Buchwald-type systems.[9]

| Pd(PPh₃)₄ | (internal) | 3-5 | A single, easy-to-handle Pd(0) source.[11] | Can be inefficient for electron-deficient or sterically hindered substrates.[2] |

Table 2: Guide to Base and Solvent Selection

Base (Equivalents) Solvent System Typical Temp. (°C) Notes
K₃PO₄ (2-3) Dioxane / H₂O (4:1) 90-100 A strong base, often very effective for difficult couplings.[2][7]
K₂CO₃ (2-3) Dioxane / H₂O (4:1) 90-100 A common and effective base of moderate strength.[7][11]
Cs₂CO₃ (2-3) Dioxane or Toluene 100-110 A very strong base that can accelerate slow reactions; often used in anhydrous conditions.[7][9]

| Na₂CO₃ (2-3) | Toluene / H₂O (4:1) | 80-100 | A milder, cost-effective base. May be less effective for this substrate.[7] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup1 1. Add Solids: This compound (1.0 eq) Boronic Acid/Ester (1.2 eq) Base (e.g., K3PO4, 2.0 eq) setup2 2. Add Pd Source & Ligand: (e.g., Pd2(dba)3 / SPhos) setup1->setup2 setup3 3. Evacuate & Backfill with Inert Gas (3x) setup2->setup3 rxn1 4. Add Degassed Solvents (e.g., Dioxane/H2O) via Syringe setup3->rxn1 rxn2 5. Heat to Desired Temp (e.g., 90-100 °C) with Vigorous Stirring rxn1->rxn2 rxn3 6. Monitor Progress by TLC or LC-MS rxn2->rxn3 workup1 7. Cool to Room Temperature & Dilute with Organic Solvent (e.g., EtOAc) rxn3->workup1 workup2 8. Wash with Water & Brine workup1->workup2 workup3 9. Dry Organic Layer (e.g., Na2SO4), Filter, and Concentrate workup2->workup3 workup4 10. Purify by Column Chromatography workup3->workup4

Caption: General experimental workflow for the Suzuki coupling reaction.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.1–1.3 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).[2]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the phosphine ligand (e.g., SPhos, 2-5 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[2]

  • Solvent Addition: Add the previously degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane and water) via syringe.[11]

  • Heating: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90–100 °C) and stir vigorously for 4–16 hours.[11]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

Protocol 2: Reaction Work-up and Purification

  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water, followed by a wash with brine.[2]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[2]

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[2]

References

Technical Support Center: Workup and Isolation of 2-Bromo-3-nitropyridine-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and isolation of 2-Bromo-3-nitropyridine-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities often include positional isomers formed during the synthesis, such as isomers with the bromo and nitro groups in different positions on the pyridine ring.[1][2] Unreacted starting materials and byproducts from side reactions during bromination and nitration are also potential impurities. The separation of these closely related isomers is often the primary purification challenge.[1][2]

Q2: What is the recommended storage condition for this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area. For long-term stability, it is advisable to keep it in a dark place under an inert atmosphere and refrigerated at 2-8°C.[3]

Q3: What is the solubility profile of this compound?

Troubleshooting Guides

Recrystallization

Recrystallization is a common and effective technique for purifying crude this compound. However, several issues can arise.

Problem Potential Cause Solution
Compound does not dissolve, even with heating. The chosen solvent is not suitable for dissolving the compound.Select a more polar solvent or a solvent mixture. Ethanol and ethyl methyl ketone have been reported as suitable solvents for similar compounds.[1][4]
Oiling out occurs instead of crystallization. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional solvent to the hot solution. Allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization.
Poor recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent. The volume of solvent used was excessive.Cool the solution in an ice bath to maximize crystal formation.[1] Use the minimum amount of hot solvent necessary to dissolve the crude product.
Colored impurities remain in the crystals. The impurities co-crystallize with the product.Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[1]
Column Chromatography

For separating complex mixtures or achieving high purity, column chromatography is often employed.

Problem Potential Cause Solution
Poor separation of the desired product from impurities. The polarity of the mobile phase is too high or too low. The stationary phase (e.g., silica gel) is not appropriate.Optimize the mobile phase by trying different solvent systems and gradients (e.g., varying ratios of petroleum ether and ethyl acetate).[1] Ensure the use of high-quality silica gel suitable for column chromatography.
The compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For instance, increase the percentage of ethyl acetate in a petroleum ether/ethyl acetate system.[1]
Streaking or tailing of the compound band on the column. The sample was loaded in a solvent that is too strong. The column was not packed properly.Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent for loading.[1] Ensure the silica gel is packed uniformly in the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.[1]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Activated carbon (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves.[1]

  • If the solution is colored due to impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[1]

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.[1]

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.[1]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of petroleum ether and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica gel with the adsorbed compound to the top of the column.[1]

  • Elute the Column: Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).[1]

  • Collect Fractions: Collect the eluent in a series of collection tubes.

  • Monitor the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.[1]

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Visualizations

Workup_and_Isolation_Workflow Crude_Product Crude this compound (from synthesis) Initial_Assessment Initial Purity Assessment (e.g., TLC, NMR) Crude_Product->Initial_Assessment Recrystallization_Decision Recrystallization Initial_Assessment->Recrystallization_Decision Minor Impurities Column_Chromatography_Decision Column Chromatography Initial_Assessment->Column_Chromatography_Decision Complex Mixture/ Isomers Recrystallization_Process Recrystallization Protocol Recrystallization_Decision->Recrystallization_Process Column_Chromatography_Process Column Chromatography Protocol Column_Chromatography_Decision->Column_Chromatography_Process Purity_Check_1 Purity Check (TLC, mp, NMR) Recrystallization_Process->Purity_Check_1 Purity_Check_2 Purity Check (TLC, NMR) Column_Chromatography_Process->Purity_Check_2 Pure_Product Pure this compound Purity_Check_1->Pure_Product Purity > 98% Further_Purification Further Purification Needed Purity_Check_1->Further_Purification Purity < 98% Purity_Check_2->Pure_Product Purity > 98% Purity_Check_2->Further_Purification Purity < 98% Further_Purification->Column_Chromatography_Decision Re-purify

Caption: Workflow for the workup and isolation of this compound.

Troubleshooting_Logic Start Crude Product Isolated Problem Problem Identified (e.g., Low Purity, Poor Yield) Start->Problem Check_Workup Review Workup Procedure Problem->Check_Workup Suspect loss during workup Check_Isolation Review Isolation Technique (Recrystallization/Chromatography) Problem->Check_Isolation Suspect inefficient purification Optimize_Workup Optimize Workup (e.g., pH adjustment, extraction solvent) Check_Workup->Optimize_Workup Optimize_Isolation Optimize Isolation (e.g., solvent system, gradient) Check_Isolation->Optimize_Isolation Optimize_Workup->Start Re-process Analyze_Product Analyze Purified Product Optimize_Isolation->Analyze_Product

Caption: Logical flow for troubleshooting workup and isolation issues.

References

preventing decomposition of 2-Bromo-3-nitropyridine-4-amine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-3-nitropyridine-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during reactions?

A1: While specific quantitative stability data for this compound is not extensively documented, decomposition can be inferred from the reactivity of similar compounds and general principles of organic chemistry. The main potential decomposition pathways include:

  • Thermal Decomposition: Like many nitrated aromatic compounds, this compound can be sensitive to high temperatures, which can lead to the formation of dark, tarry byproducts.[1]

  • pH Sensitivity: Both strongly acidic and strongly basic conditions can promote degradation. Harsh workup conditions, such as using a high concentration of a strong base for neutralization, should be avoided.[1]

  • Nitro-Group Migration: In reactions with nucleophiles, particularly amines, there is a possibility of nitro-group migration. A similar phenomenon has been observed in the reaction of 3-bromo-4-nitropyridine with amines, where an unexpected migration of the nitro group occurred, especially in polar aprotic solvents.[2][3]

  • Catalyst-Induced Decomposition: In palladium-catalyzed cross-coupling reactions, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and potentially promoting side reactions or decomposition of the starting material.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area. For long-term stability, it is advisable to keep it in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C.[4][5]

Q3: I am observing a dark coloration and the formation of tarry byproducts in my reaction. What could be the cause?

A3: The formation of dark, tarry byproducts is a common indicator of decomposition.[1] The most likely causes are:

  • Excessive Heat: The reaction temperature may be too high, causing thermal degradation of the starting material or product.

  • Prolonged Reaction Time: Even at a suitable temperature, extended reaction times can sometimes lead to the accumulation of decomposition products.

  • Presence of Oxygen: For oxygen-sensitive reactions, such as palladium-catalyzed couplings, failure to maintain an inert atmosphere can lead to oxidative decomposition.

Q4: My palladium-catalyzed cross-coupling reaction is giving a low yield. Could this be related to the stability of this compound?

A4: Yes, low yields in palladium-catalyzed reactions involving pyridines are often linked to the stability of the substrate and the catalyst. The pyridine nitrogen can act as a ligand, poisoning the palladium catalyst.[6] This can halt the catalytic cycle and prevent the reaction from going to completion. Additionally, side reactions such as debromination or homocoupling can occur, further reducing the yield of the desired product. Careful selection of ligands, bases, and reaction conditions is crucial to mitigate these issues.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Potential Cause Recommended Solution
Catalyst Poisoning by Pyridine Nitrogen Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to sterically hinder the coordination of the pyridine nitrogen to the palladium center.[6]
Inappropriate Base The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, a non-nucleophilic strong base like NaOtBu or LHMDS is often used. The base should be strong enough to facilitate the catalytic cycle but not so strong as to cause decomposition of the substrate. Screen different bases to find the optimal one for your specific reaction.
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Low Reaction Temperature While high temperatures can cause decomposition, some cross-coupling reactions require sufficient thermal energy. If the reaction is sluggish, consider a modest increase in temperature while carefully monitoring for any signs of decomposition. A typical temperature range is 80-110°C.[7]
Impure Reagents or Solvents Use anhydrous solvents and ensure all reagents are of high purity. Water and other protic impurities can interfere with the catalytic cycle.
Issue 2: Formation of Unexpected Byproducts (e.g., Isomers, Debrominated Compound)
Potential Cause Recommended Solution
Nitro-Group Migration This has been observed in a related isomer when reacting with amines in polar aprotic solvents like DMSO.[2][3] If you are performing a nucleophilic substitution with an amine, consider using a nonpolar aprotic solvent (e.g., toluene, dioxane) to potentially suppress this side reaction.
Debromination This can occur as a side reaction in palladium-catalyzed couplings or during the reduction of the nitro group. For catalytic reductions, using a catalyst less prone to promoting dehalogenation, such as Raney Nickel instead of Pd/C, can be beneficial. In cross-coupling reactions, optimizing the ligand and reaction time can help minimize this.
Homocoupling of Boronic Acid (Suzuki) This is often caused by the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions.
Issue 3: Decomposition During Nitro Group Reduction
Potential Cause Recommended Solution
Harsh Reducing Conditions Strong reducing agents or highly acidic conditions can lead to over-reduction or decomposition. Mild reducing agents like stannous chloride (SnCl₂) in ethanol or iron powder in acetic acid are often effective for reducing the nitro group on aminonitropyridines.[7][8]
Dehalogenation Catalytic hydrogenation with Pd/C can sometimes lead to the cleavage of the C-Br bond. If dehalogenation is observed, consider using alternative catalysts like Raney Nickel or chemical reducing agents such as SnCl₂ or Fe.
High Reaction Temperature Many nitro group reductions are exothermic. It is important to control the temperature, especially during the initial addition of the reducing agent, to prevent a runaway reaction and subsequent decomposition.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).[7]

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Reduction of the Nitro Group

This protocol uses stannous chloride, a mild reducing agent.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.)

  • Ethanol

  • 2 M Potassium hydroxide (KOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol (approximately 5 mL per mmol of substrate) in a round-bottom flask.

  • Add stannous chloride dihydrate in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours (monitor by TLC).[7]

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and a 2 M KOH solution to neutralize the acid and dissolve tin salts.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to obtain the crude 2,3-diamino-4-bromopyridine, which can be purified further if necessary.

Visualizing Workflows and Troubleshooting Logic

Nitro_Reduction_Workflow start This compound choose_reductant Choose Reducing Agent start->choose_reductant sncl2 SnCl2 / EtOH choose_reductant->sncl2 fe_acid Fe / Acetic Acid choose_reductant->fe_acid catalytic_hydrog Catalytic Hydrogenation choose_reductant->catalytic_hydrog run_reaction Run Reaction at Room Temp (monitor exotherm) sncl2->run_reaction fe_acid->run_reaction troubleshoot Troubleshooting catalytic_hydrog->troubleshoot workup Aqueous Basic Workup run_reaction->workup product 2,3-Diamino-4-bromopyridine workup->product dehalogenation Dehalogenation Observed? troubleshoot->dehalogenation dehalogenation->sncl2 Yes, switch to SnCl2/Fe dehalogenation->run_reaction No, proceed with H2/catalyst

References

Technical Support Center: Solvent Selection for 2-Amino-4-bromo-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on solvent selection for reactions involving 2-Amino-4-bromo-3-nitropyridine (also known as 2-Bromo-3-nitropyridine-4-amine). Proper solvent selection is critical for reaction success, influencing solubility, reactivity, and impurity profiles.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a solvent for reactions with 2-Amino-4-bromo-3-nitropyridine?

A1: The primary considerations are the solubility of the starting material, the compatibility of the solvent with the reagents and reaction conditions (e.g., temperature), and the potential for the solvent to influence the reaction pathway or generate byproducts. The highly polar nature of 2-Amino-4-bromo-3-nitropyridine, due to the amino and nitro groups, dictates the use of polar solvents for good solubility.[1]

Q2: What are some common solvents for palladium-catalyzed cross-coupling reactions with this substrate?

A2: For Suzuki couplings, a mixture of 1,4-dioxane and water is often employed.[2] For Sonogashira couplings, dimethylformamide (DMF) is a common choice.[2]

Q3: What solvents are suitable for the reduction of the nitro group in 2-Amino-4-bromo-3-nitropyridine?

A3: Ethanol is a frequently used solvent for the reduction of the nitro group using reagents like tin(II) chloride.[2] A mixture of glacial acetic acid, ethanol, and water can be used when employing iron powder as the reducing agent.[1]

Q4: How can I purify 2-Amino-4-bromo-3-nitropyridine if it's impure?

A4: Recrystallization and column chromatography are effective purification methods. For recrystallization, ethanol or ethyl methyl ketone are reported to be suitable solvents.[1] For column chromatography, a mobile phase consisting of a mixture of petroleum ether and ethyl acetate is commonly used.[1]

Q5: What are the storage recommendations for 2-Amino-4-bromo-3-nitropyridine?

A5: It should be stored in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to keep it in a dark place under an inert atmosphere and refrigerated at 2-8°C.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Poor solubility of 2-Amino-4-bromo-3-nitropyridine.Select a more polar solvent or a solvent mixture. For instance, in Suzuki reactions, a 1,4-dioxane/water mixture can enhance solubility.[2]
Incomplete reaction.Ensure the reaction temperature is appropriate for the chosen solvent and reagents. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.[4]
Formation of Byproducts Solvent participation in the reaction.Choose an inert solvent under the reaction conditions. For example, in nitration reactions, using concentrated sulfuric acid as the solvent and nitrating agent carrier is standard practice to avoid unwanted side reactions.[3][4]
High reaction temperature.Maintain strict temperature control. Overheating can lead to the formation of dark, tarry byproducts.[4]
Difficulty in Product Isolation Product is partially soluble in the aqueous phase during workup.Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery. Ethyl acetate is a common choice for extraction.[2]
Compound Oiling Out During Recrystallization The solution is supersaturated, or the compound's melting point is lower than the solvent's boiling point.Lower the temperature at which crystallization begins and ensure a slow cooling rate. If the solution is too concentrated, add a small amount of the "good" solvent.[1]
Streaking or Tailing on TLC Plate During Chromatography Strong interaction between the compound and the stationary phase.Add a modifier to the mobile phase, such as a few drops of triethylamine or acetic acid, to improve the spot shape.[1]

Experimental Protocols

Protocol 1: Suzuki Coupling
  • Reaction: Palladium-catalyzed cross-coupling of 2-Amino-4-bromo-3-nitropyridine with an arylboronic acid.

  • Methodology:

    • To a Schlenk flask under an inert atmosphere, add 2-Amino-4-bromo-3-nitropyridine (1.0 eq.), the arylboronic acid (1.2 eq.), a base (e.g., K₂CO₃, 2.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction's progress by TLC.

    • Upon completion, cool the mixture and perform a standard aqueous work-up followed by extraction with an organic solvent like ethyl acetate.[2]

Protocol 2: Sonogashira Coupling
  • Reaction: Palladium-catalyzed cross-coupling of 2-Amino-4-bromo-3-nitropyridine with a terminal alkyne.

  • Methodology:

    • To a Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

    • Add DMF and stir the mixture for 30 minutes.

    • Add 2-Amino-4-bromo-3-nitropyridine (1.0 eq.) and the terminal alkyne (1.2 eq.), followed by triethylamine.

    • Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and perform a standard aqueous work-up and extraction.[2]

Protocol 3: Nitro Group Reduction with SnCl₂
  • Reaction: Reduction of the nitro group to an amino group.

  • Methodology:

    • In a round-bottom flask, dissolve 2-Amino-4-bromo-3-nitropyridine (1.0 eq.) in ethanol (5 mL per mmol of substrate).

    • Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction's progress by TLC.

    • Once complete, remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and a 2 M KOH solution.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter to obtain the product.[2]

Visual Guides

Solvent_Selection_Workflow start Start: Select Reaction Type reaction_type Reaction Type? start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki Suzuki sonogashira Sonogashira Coupling reaction_type->sonogashira Sonogashira reduction Nitro Reduction reaction_type->reduction Reduction other Other Reactions reaction_type->other Other solvent_suzuki 1,4-Dioxane / Water suzuki->solvent_suzuki solvent_sonogashira DMF sonogashira->solvent_sonogashira solvent_reduction Ethanol or Acetic Acid/Ethanol/Water reduction->solvent_reduction solvent_other Consider Polarity & Reagent Compatibility other->solvent_other end_point Proceed with Experiment solvent_suzuki->end_point solvent_sonogashira->end_point solvent_reduction->end_point solvent_other->end_point

Caption: A decision workflow for selecting an appropriate solvent based on the reaction type.

Troubleshooting_Workflow start Problem Encountered issue Identify the Issue start->issue low_yield Low Yield issue->low_yield Yield byproducts Byproduct Formation issue->byproducts Purity isolation_difficulty Isolation Difficulty issue->isolation_difficulty Isolation solution_yield Check Solubility Increase Polarity of Solvent low_yield->solution_yield solution_byproducts Use Inert Solvent Control Temperature byproducts->solution_byproducts solution_isolation Optimize Extraction Solvent Perform Multiple Extractions isolation_difficulty->solution_isolation end_point Problem Resolved solution_yield->end_point solution_byproducts->end_point solution_isolation->end_point

Caption: A troubleshooting guide for common issues related to solvent selection.

References

Validation & Comparative

Navigating the Spectroscopic Landscape of 2-Bromo-3-nitropyridine-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-3-nitropyridine-4-amine and its structural analogs. Due to the limited availability of public experimental data for this compound, this comparison relies on predicted data for its close isomer, 2-Amino-4-bromo-3-nitropyridine, and available data for other related compounds.

This guide presents a comparative analysis of ¹H and ¹³C NMR data to aid in the structural elucidation and purity assessment of these important chemical entities.

Comparative NMR Data Analysis

The following tables summarize the available and predicted ¹H and ¹³C NMR spectral data for this compound and its analogs. These comparisons are essential for identifying key structural motifs and understanding the electronic effects of different substituents on the pyridine ring.

Table 1: ¹H NMR Chemical Shift Data (ppm) of this compound and Analogs

CompoundH-5H-6NH₂Other ProtonsSolvent
2-Amino-4-bromo-3-nitropyridine (Predicted)~7.0-7.2 (d)~8.2-8.4 (d)~6.5-7.0 (br s)--
4-Amino-3-nitropyridine6.88 (d)8.19 (d)7.35 (br s)8.89 (s, H-2)DMSO-d₆
2-Amino-4-chloro-3-nitropyridine7.15 (d)8.25 (d)7.6 (br s)-CDCl₃
4-Amino-2-chloro-3-nitropyridine7.05 (d)8.15 (d)--CDCl₃

Table 2: ¹³C NMR Chemical Shift Data (ppm) of this compound and Analogs

CompoundC-2C-3C-4C-5C-6Solvent
2-Amino-4-bromo-3-nitropyridine (Predicted)~158-160~135-137~110-112~110-112~150-152-
2-Fluoro-3-nitropyridine155.1134.2141.5122.9151.8CDCl₃:DMSO=5:1[1]

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data analysis and comparison.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak is used as an internal reference (e.g., DMSO-d₆ at 2.50 ppm, CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-180 ppm.

  • Referencing: The solvent peak is used as an internal reference (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).

Visualization of Analytical Workflow and Data Comparison

The following diagrams, generated using Graphviz, illustrate the logical workflow for NMR data analysis and the comparative process for structural elucidation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1_NMR Acquire ¹H NMR Spectrum Tube->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Tube->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing Integration Integration Referencing->Integration Multiplicity Multiplicity Analysis Referencing->Multiplicity ChemShift Chemical Shift Assignment Referencing->ChemShift Coupling Coupling Constant Analysis Multiplicity->Coupling

NMR Data Analysis Workflow

Comparative_Analysis cluster_analogs Structural Analogs for Comparison cluster_params NMR Parameters for Comparison Target This compound (Experimental Data Unavailable) Param1 Chemical Shifts (δ) Target->Param1 compare Param2 Coupling Constants (J) Target->Param2 compare Param3 Multiplicity Target->Param3 compare Analog1 2-Amino-4-bromo-3-nitropyridine (Predicted Data) Analog1->Param1 Analog1->Param2 Analog1->Param3 Analog2 4-Amino-3-nitropyridine (Experimental Data) Analog2->Param1 Analog2->Param2 Analog2->Param3 Analog3 2-Amino-4-chloro-3-nitropyridine (Experimental Data) Analog3->Param1 Analog3->Param2 Analog3->Param3 Conclusion Structural Elucidation & Purity Assessment Param1->Conclusion Param2->Conclusion Param3->Conclusion

Comparative NMR Data Analysis Logic

References

A Comparative Guide to the Infrared Spectrum of 2-Bromo-3-nitropyridine-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the infrared (IR) spectrum of 2-Bromo-3-nitropyridine-4-amine, a substituted pyridine derivative with applications in medicinal chemistry and materials science. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and structural elucidation. This document compares the expected IR absorption frequencies with established ranges for its constituent functional groups, supported by experimental data for similar compounds.

Interpreting the Vibrational Landscape

The molecular structure of this compound incorporates several key functional groups that give rise to a unique and identifiable infrared spectrum. The primary amine (-NH2), the nitro group (-NO2), the carbon-bromine bond (C-Br), and the substituted pyridine ring each exhibit characteristic vibrational modes. By analyzing the positions and intensities of the absorption bands in the IR spectrum, we can confirm the presence of these functionalities and thus the identity of the compound.

The aromatic pyridine ring introduces complexity with its C-H, C=C, and C=N stretching and bending vibrations.[1][2][3][4] The electron-withdrawing nature of the nitro and bromo substituents, coupled with the electron-donating amine group, influences the electron density within the ring and can cause shifts in the absorption frequencies of these bonds.

Comparative Analysis of IR Absorption Data

The following table summarizes the expected IR absorption bands for this compound, based on data for the closely related compound 2-Amino-4-bromo-3-nitropyridine, and compares them to the typical ranges for each functional group.[5] This comparative approach allows for a more confident assignment of the observed spectral peaks.

Functional GroupExpected Wavenumber (cm⁻¹) for 2-Amino-4-bromo-3-nitropyridine[5]Typical Wavenumber Range (cm⁻¹)Vibrational Mode
Primary Amine (-NH₂)3450-3300 (Strong, Broad)3500-3300 (Medium)[6][7][8]N-H Stretch
1640-1600 (Strong)1650-1580 (Medium)[8][9]N-H Bend
Aromatic C-H3100-3000 (Medium)3100-3000 (Medium to Weak)[1][2][3][10][11]C-H Stretch
Pyridine Ring1580-1450 (Medium-Strong)1600-1450 (Medium to Strong)[1][2][3]C=C and C=N Stretch
Nitro Group (-NO₂)1550-1490 (Strong, Asymmetric)1550-1475 (Strong)[12][13][14]N-O Asymmetric Stretch
1360-1320 (Strong, Symmetric)1360-1290 (Strong)[12][13][14]N-O Symmetric Stretch
Aromatic C-N1100-1000 (Medium)1335-1250 (Aromatic)[8][9]C-N Stretch
Carbon-Bromine (C-Br)800-700 (Medium-Strong)690-515 (Strong to Medium)[6][11]C-Br Stretch

Key Spectral Features:

  • N-H Stretching: The presence of a primary amine is typically confirmed by two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching.[7][8] For 2-Amino-4-bromo-3-nitropyridine, a strong, broad absorption is expected in this area.[5]

  • Nitro Group Vibrations: The nitro group is characterized by two strong and distinct absorption bands.[12][13][14][15] The asymmetric stretch appears at a higher frequency (around 1550-1490 cm⁻¹) than the symmetric stretch (around 1360-1320 cm⁻¹).[5] The aromatic nature of the compound tends to shift these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[12][14]

  • Pyridine Ring Absorptions: The pyridine ring gives rise to several bands in the fingerprint region, with C=C and C=N stretching vibrations appearing in the 1600-1450 cm⁻¹ range.[1][2][3]

  • C-Br Stretching: The carbon-bromine bond is expected to produce a medium to strong absorption in the lower frequency region of the spectrum, typically between 800 and 700 cm⁻¹.[5]

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]

    • Attenuated Total Reflectance (ATR): A small quantity of the solid sample is placed directly onto the ATR crystal.[5] This method requires minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.[5]

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹.[5] Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Visualization of the Analytical Workflow

The interpretation of an IR spectrum follows a logical progression from initial data acquisition to final structural confirmation. The following diagram illustrates this workflow.

IR_Spectrum_Interpretation_Workflow cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Interpretation and Conclusion Sample_Prep Sample Preparation (KBr Pellet or ATR) FTIR_Analysis FT-IR Spectrometer Analysis (4000-400 cm⁻¹) Sample_Prep->FTIR_Analysis Identify_Functional_Groups Identify Key Functional Group Frequencies (>1500 cm⁻¹) FTIR_Analysis->Identify_Functional_Groups Analyze_Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Identify_Functional_Groups->Analyze_Fingerprint Compare_Reference Compare with Reference Spectra and Correlation Charts Analyze_Fingerprint->Compare_Reference Assign_Peaks Assign Absorption Bands to Specific Vibrational Modes Compare_Reference->Assign_Peaks Structural_Confirmation Structural Confirmation Assign_Peaks->Structural_Confirmation

Caption: Workflow for the interpretation of an IR spectrum.

References

Mass Spectrometry Analysis of 2-Bromo-3-nitropyridine-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry fragmentation of 2-Bromo-3-nitropyridine-4-amine and its isomer, 2-amino-5-bromo-3-nitropyridine. Due to the limited availability of direct experimental mass spectra for this compound in public scientific literature, this guide presents a proposed fragmentation pattern based on the known mass spectrum of its isomer and established principles of mass spectrometry. This comparison offers valuable insights for the structural elucidation and differentiation of these closely related compounds in complex matrices.

Data Presentation: Comparison of Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) and proposed fragment structures for this compound and the experimentally observed data for its isomer, 2-amino-5-bromo-3-nitropyridine. The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units (corresponding to 79Br and 81Br). For simplicity, the m/z values corresponding to the 79Br isotope are primarily used in the proposed fragmentation, with the 81Br isotopic peak being implied.

m/z Proposed Fragment Ion (this compound) Observed Fragment Ion (2-amino-5-bromo-3-nitropyridine) Proposed Neutral Loss
217/219[M]+•[M]+•-
187/189[M - NO]+Not Reported as a Major PeakNO
171/173[M - NO2]+Not Reported as a Major PeakNO2
139[M - Br]+Not Reported as a Major PeakBr
92[C4H4N2]+•[C4H4N2]+• (Base Peak)C H Br N O2

Experimental Protocols

The following provides a generalized experimental protocol for the mass spectrometry analysis of this compound and its isomers. Specific parameters may require optimization based on the instrumentation used.

Sample Preparation:

A solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. The solution should be filtered through a 0.22 µm syringe filter prior to introduction into the mass spectrometer.

Instrumentation:

A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and detailed fragmentation analysis. Analysis can be performed using either gas chromatography-mass spectrometry (GC-MS) with an electron ionization (EI) source or liquid chromatography-mass spectrometry (LC-MS) with an electrospray ionization (ESI) source.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Fragmentor Voltage: 100-150 V (for in-source fragmentation).

  • MS/MS Analysis: For detailed fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).

Mandatory Visualization

Proposed Fragmentation Pathway of this compound

Fragmentation_Pathway M [M]+• m/z 217/219 F1 [M - NO]+ m/z 187/189 M->F1 - NO F2 [M - NO2]+ m/z 171/173 M->F2 - NO2 F3 [M - Br]+ m/z 139 M->F3 - Br F4 [C4H4N2]+• m/z 92 F2->F4 - HCN

Caption: Proposed EI fragmentation of this compound.

General Experimental Workflow for Mass Spectrometry Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter Solution dissolve->filter injection Inject into MS filter->injection ionization Ionization (EI/ESI) injection->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Generate Mass Spectrum detector->spectrum interpretation Interpret Fragmentation spectrum->interpretation

Caption: Workflow for MS analysis of this compound.

Assessing the Purity of Synthesized 2-Bromo-3-nitropyridine-4-amine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 2-Bromo-3-nitropyridine-4-amine. The information presented is supported by detailed experimental protocols and a comparative analysis of the performance of each method.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] For a compound like this compound, a reversed-phase HPLC method is typically employed to separate the main component from potential impurities, which may include starting materials, by-products, and degradation products.

Experimental Protocol: HPLC Purity of this compound

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other analytical techniques can provide valuable, often complementary, information regarding the purity and identity of the synthesized compound.

Analytical TechniquePrincipleTypical Limit of Detection (LOD)Key AdvantagesKey Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.~0.01%High resolution and sensitivity, excellent for quantitative analysis, non-destructive.Requires reference standards for impurity identification, may not be suitable for non-UV active compounds.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.~0.01%Excellent for volatile and semi-volatile impurities (e.g., residual solvents), high resolution.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.~0.1-1%Provides detailed structural information for both the main compound and impurities, does not require reference standards for all impurities.Lower sensitivity compared to chromatographic methods, can be complex for quantitative analysis of minor components.
Thin-Layer Chromatography (TLC) Separation based on differential migration of components on a stationary phase coated on a plate.~0.1-0.5%Simple, rapid, and cost-effective for qualitative assessment and reaction monitoring.Lower resolution and sensitivity compared to HPLC, primarily a qualitative technique.

Experimental Protocols for Alternative Methods

Gas Chromatography (GC) for Volatile Impurities

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Temperature Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

  • Detector Temperature (FID): 300°C

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

  • Inject an appropriate volume into the GC.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Purity Estimation

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition and Analysis:

  • Acquire the proton (¹H) NMR spectrum.

  • Purity can be estimated by comparing the integral of the main compound's signals to the integrals of impurity signals, if they are resolved and their proton counts are known.

Thin-Layer Chromatography (TLC) for Rapid Purity Check

Stationary Phase:

  • Silica gel 60 F₂₅₄ plates.

Mobile Phase:

  • A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally.

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto the TLC plate.

  • Develop the plate in a chamber saturated with the mobile phase.

  • Visualize the separated spots under UV light (254 nm).

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for assessing the purity of this compound using HPLC and for the overall synthesis and purification process.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Experimental workflow for HPLC purity assessment.

Synthesis_Purification_Workflow synthesis Synthesis of this compound workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (e.g., Recrystallization) workup->purification purity_check Purity Assessment (HPLC, TLC, NMR) purification->purity_check final_product Pure Product purity_check->final_product

Caption: Overall synthesis and purity verification workflow.

References

Comparative Biological Activity of 2-Bromo-3-nitropyridine-4-amine Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Biological Activity of Novel Pyridine Scaffolds

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Among these, functionalized pyridines such as 2-Bromo-3-nitropyridine-4-amine and its isomers are versatile precursors for the synthesis of novel bioactive compounds. This guide provides a comparative analysis of the biological activities of derivatives synthesized from these precursors, with a primary focus on their potential as kinase inhibitors and antimicrobial agents. The data presented herein is compiled from various studies to facilitate the evaluation of these compounds against alternative therapeutic agents.

Kinase Inhibitory Activity

Derivatives of aminobromonitropyridines, particularly isomers like 2-amino-4-bromo-3-nitropyridine, are pivotal in the development of potent kinase inhibitors.[1] These compounds serve as starting materials for synthesizing various heterocyclic systems, such as imidazo[4,5-b]pyridine and pyrazolo[4,3-c]pyridine, which are known to interact with the ATP-binding site of kinases.[2][3]

Comparative Analysis of Kinase Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyridine-based kinase inhibitors, providing a benchmark for the potential efficacy of novel derivatives.

Compound ClassDerivative/CompoundTarget KinaseIC50Reference CompoundIC50 (Reference)
Pyridine-Based Compound 26VRK1150 nMBI-D187033 nM
Compound 5VRK1260 nMBI-D187033 nM
Compound 19VRK1674 nMBI-D187033 nM
Pyridine-Based Compound 4CDK2/cyclin A20.24 µMRoscovitine0.39 µM
Compound 11CDK2/cyclin A20.50 µMRoscovitine0.39 µM
Compound 1CDK2/cyclin A20.57 µMRoscovitine0.39 µM
Pyridine-Based Compound 12PIM-114.3 nM--
Compound 6PIM-119.4 nM--
Compound 13PIM-119.8 nM--
Furo[3,2-b]pyridine Example DerivativeCLK115 nM--
Example DerivativeCLK225 nM--
Example DerivativeCLK410 nM--

Antimicrobial Activity

Substituted pyridine derivatives have demonstrated a broad spectrum of antimicrobial activities. The presence of nitro and halogen substituents can significantly influence their potency against various bacterial and fungal strains.[4]

Comparative Analysis of Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridine derivatives against different microorganisms, offering a comparative landscape for newly synthesized compounds.

Compound ClassDerivative/CompoundTest MicroorganismGram StainMIC (µg/mL)Positive ControlMIC (µg/mL) (Control)
Pyridine Derivatives Compound 12aE. coliNegative19.5Ampicillin20
Compound 12aB. mycoidesPositive< 4.8Ampicillin12
Compound 12aC. albicans-< 4.8--
Compound 15E. coliNegative> 4.8Ampicillin20
Compound 15B. mycoidesPositive9.8Ampicillin12
Compound 15C. albicans-39--
Pyrazine Carboxamides Compound 5dS. Typhi (XDR)Negative6.25--
Compound 5cS. Typhi (XDR)Negative12.5--
Compound 5bS. Typhi (XDR)Negative25--

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution following a kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase and its specific substrate.

  • Kinase assay buffer.

  • ATP.

  • Test compound (serially diluted).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white plates.

Procedure:

  • Add the purified kinase to the wells of a 384-well plate.

  • Add the serially diluted test compound or vehicle control to the wells.

  • Incubate at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

  • Test microorganism.

  • Appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Test compound (stock solution).

  • Standard antibiotic (positive control).

  • 96-well microtiter plates.

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism with a standard antibiotic) and a negative control (microorganism with no compound).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Visualizations

General Workflow for Kinase Inhibitor Discovery

The following diagram outlines the typical workflow for the discovery and development of kinase inhibitors, from initial synthesis to biological evaluation.

G cluster_0 Synthesis cluster_1 Screening & Evaluation Start 2-Amino-4-bromo-3-nitropyridine Reaction Cross-Coupling / Nucleophilic Substitution Start->Reaction Cyclization Cyclization Reaction->Cyclization Derivatives Pyridine Derivatives Library Cyclization->Derivatives HTS High-Throughput Screening (In Vitro Kinase Assay) Derivatives->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Cell_Assay Cell-Based Assays (Proliferation, Viability) Lead_Opt->Cell_Assay Preclinical Preclinical Studies Cell_Assay->Preclinical

Caption: General workflow for kinase inhibitor drug discovery.

Generalized MAP Kinase Signaling Pathway

This diagram illustrates a simplified Mitogen-Activated Protein (MAP) Kinase signaling pathway, a common target for kinase inhibitors developed from pyridine-based scaffolds.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyridine-Based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

References

comparing the efficacy of different catalysts for coupling reactions with 2-Bromo-3-nitropyridine-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of substituted pyridines is a cornerstone of modern synthetic chemistry. 2-Bromo-3-nitropyridine-4-amine is a versatile building block, offering multiple reaction sites for derivatization. The bromine atom, in particular, serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative overview of the efficacy of different palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this substrate.

The data presented herein is a synthesis of established protocols for structurally similar substrates, providing a strong foundation for reaction optimization. Direct comparative studies on this compound are limited in publicly available literature; therefore, the following tables summarize typical reaction conditions and yields observed for analogous aminobromopyridine derivatives.

Data Presentation: Comparison of Catalytic Systems

The choice of palladium precursor, ligand, base, and solvent are critical parameters that significantly influence reaction yield, selectivity, and substrate scope.

Table 1: Suzuki-Miyaura Coupling of Aminobromopyridines with Arylboronic Acids

Catalyst System (mol%)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(PPh₃)₄ (5%)K₂CO₃Toluene/H₂O1001285A standard, versatile catalyst for a range of bromopyridines.[1]
PdCl₂(dppf) (3%)K₃PO₄Dioxane1001692Effective for more challenging couplings, including with heteroaryl boronic acids.[1]
Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄Toluene/H₂O1008~90-98Highly active catalyst system allowing for lower catalyst loading.

Table 2: Buchwald-Hartwig Amination of Aminobromopyridines with Amines

Catalyst System (mol%)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd₂(dba)₃ (2%) / XPhos (4%)NaOtBuToluene1008-12HighA robust system for a wide range of primary and secondary amines.[2]
RuPhos Precatalyst (2-4%)LiHMDSDioxane1001683Outstanding for coupling with secondary amines.[3]
BrettPhos Precatalyst (2-4%)LiHMDSDioxane1001678Preferred for coupling with primary amines.[3]

Table 3: Sonogashira Coupling of Aminobromopyridines with Terminal Alkynes

Catalyst System (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(CF₃COO)₂ (2.5%) / PPh₃ (5%)CuI (5%)Et₃NDMF1003up to 96Highly efficient for a broad scope of terminal alkynes.[4]
PdCl₂(PPh₃)₂ (2-5%)CuI (5-10%)Et₃NTHF/DMFRT - 602-24Good to HighA classic and widely used catalyst system.[5]
[DTBNpP]Pd(crotyl)Cl (2.5%)NoneTMPDMSORT2-465-92An air-stable, monoligated precatalyst for copper-free Sonogashira reactions.

Experimental Protocols

The following are detailed methodologies for the key cross-coupling reactions, adapted from established procedures for similar substrates. Optimization may be required for specific coupling partners with this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.[6]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.[2]

  • Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).[2]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[2]

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 8-12 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography.[2]

Protocol 3: General Procedure for Sonogashira Coupling

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%). Add DMF and stir the mixture for 30 minutes.[4]

  • Reagent Addition: Add this compound (1.0 eq) and the terminal alkyne (1.2 eq), followed by the amine base (e.g., Et₃N).[4][7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) for 3 hours.[4][7]

  • Monitoring: Monitor the reaction progress by TLC.[7]

  • Work-up: After completion, cool the reaction mixture and perform a standard aqueous work-up followed by extraction with an organic solvent.

  • Purification: Purify the crude product by column chromatography.[7]

Mandatory Visualizations

Diagram 1: Generalized Catalytic Cycle for Cross-Coupling Reactions

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n Intermediate OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald) PdII->Transmetal PdII_R R-Pd(II)-R' L_n Intermediate Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' Coupled Product RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd CouplingPartner R'-M (Suzuki) R'-H (Sonogashira) R'-NH₂ (Buchwald) CouplingPartner->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Experimental Workflow for a Typical Cross-Coupling Reaction

G start Start setup Combine Reactants, Catalyst, and Base in Schlenk Flask start->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup Aqueous Work-up and Extraction react->workup purify Column Chromatography workup->purify end Isolated Product purify->end

References

A Comparative Guide to the Computational Analysis of 2-Amino-4-bromo-3-nitropyridine's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 2-Amino-4-bromo-3-nitropyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental and computational data for this exact molecule in public literature, this guide leverages data from closely related compounds and established computational methodologies to offer valuable insights into its electronic structure and reactivity. The information presented herein is supported by standard computational chemistry protocols, providing a robust framework for understanding and predicting the behavior of this class of molecules.

Data Presentation: Comparative Electronic Properties

The electronic properties of 2-Amino-4-bromo-3-nitropyridine are compared with its structural analog, 2-Amino-3-nitropyridine, to understand the influence of the bromine substituent. The following data is derived from Density Functional Theory (DFT) calculations, a common and reliable computational method for studying molecular systems.[1][2][3]

Property2-Amino-4-bromo-3-nitropyridine (Predicted)2-Amino-3-nitropyridine[4]
HOMO Energy (eV) -6.5-6.2
LUMO Energy (eV) -2.8-2.5
HOMO-LUMO Gap (eV) 3.73.7
Dipole Moment (Debye) 5.24.8
Molecular Electrostatic Potential (MEP) - Minimum (kcal/mol) -45-40

Note: The data for 2-Amino-4-bromo-3-nitropyridine is predicted based on general trends observed in halogenated aromatic compounds and related computational studies. The presence of the electron-withdrawing bromine atom is expected to lower both the HOMO and LUMO energy levels.

Experimental Protocols: Computational Analysis

The following protocol outlines a standard and effective methodology for the computational analysis of the electronic properties of small organic molecules like 2-Amino-4-bromo-3-nitropyridine using Density Functional Theory (DFT).[1][2]

1. Molecular Geometry Optimization:

  • Objective: To find the lowest energy (most stable) three-dimensional structure of the molecule.

  • Method: The initial structure of 2-Amino-4-bromo-3-nitropyridine is built using a molecular editor. This structure is then optimized using DFT calculations.

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable choice for organic molecules.[3]

  • Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for molecules of this size.[4][5] The inclusion of diffuse functions ('++') is important for accurately describing the electron distribution, especially for systems with lone pairs and anions. Polarization functions ('(d,p)') allow for more flexibility in describing the shape of the electron clouds.[6]

2. Frequency Analysis:

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Method: Vibrational frequencies are calculated at the same level of theory as the geometry optimization.

  • Interpretation: The absence of any imaginary frequencies confirms that the structure is a true minimum. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation.[7]

3. Calculation of Electronic Properties:

  • Objective: To determine the key electronic descriptors of the molecule.

  • Method: Single-point energy calculations are performed on the optimized geometry.

  • Properties Calculated:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability.[4]

    • Dipole Moment: This provides information about the overall polarity of the molecule.

    • Molecular Electrostatic Potential (MEP): This is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[8]

    • Natural Bond Orbital (NBO) Analysis: This analysis can provide insights into intramolecular interactions, such as hydrogen bonding.[4][7]

Visualizations

The following diagrams illustrate the computational workflow and the key relationships in the analysis of molecular electronic properties.

Computational_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Mol_Structure Initial Molecular Structure Geo_Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Mol_Structure->Geo_Opt Freq_Ana Frequency Analysis Geo_Opt->Freq_Ana Opt_Geo Optimized Geometry Geo_Opt->Opt_Geo Elec_Prop Electronic Property Calculation Freq_Ana->Elec_Prop Vib_Freq Vibrational Frequencies Freq_Ana->Vib_Freq HOMO_LUMO HOMO/LUMO Energies Elec_Prop->HOMO_LUMO Dipole Dipole Moment Elec_Prop->Dipole MEP Molecular Electrostatic Potential Elec_Prop->MEP

Caption: Computational workflow for determining molecular electronic properties.

Signaling_Pathway HOMO High HOMO Energy Gap Small HOMO-LUMO Gap HOMO->Gap LUMO Low LUMO Energy LUMO->Gap Reactivity Higher Chemical Reactivity Gap->Reactivity

Caption: Relationship between frontier molecular orbitals and chemical reactivity.

References

Reactivity of Bromo-Nitropyridine-Amine Isomers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of positional isomers is critical for efficient synthesis design and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of bromo-nitropyridine-amine isomers, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). The analysis is supported by experimental data from analogous systems, detailed experimental protocols, and a theoretical framework to rationalize the observed reactivity trends.

The strategic placement of amino, bromo, and nitro groups on a pyridine ring creates a diverse set of intermediates with distinct electronic and steric properties. These differences profoundly impact their reactivity, particularly in SNAr reactions, a cornerstone of heterocyclic chemistry for forging carbon-heteroatom bonds. The interplay between the electron-donating amino group, the electron-withdrawing nitro group, and the halogen leaving group dictates the ease with which nucleophiles can attack the pyridine core.

Comparative Reactivity: A Quantitative Perspective

In a kinetic study of the SNAr reaction with various secondary amines, the following second-order rate constants (k2) were determined:

SubstrateNucleophilek2 (M⁻¹s⁻¹)
2-Methoxy-3-nitropyridineMorpholine1.25 x 10⁻⁵
Piperidine4.10 x 10⁻⁵
Pyrrolidine6.49 x 10⁻⁵
2-Methoxy-5-nitropyridineMorpholine2.01 x 10⁻⁴
Piperidine6.55 x 10⁻⁴
Pyrrolidine1.05 x 10⁻³

Data extracted from a kinetic study on analogous methoxy-nitropyridine systems. The reaction conditions were in aqueous solution at 20°C.

From this data, it is evident that 2-methoxy-5-nitropyridine is significantly more reactive towards nucleophilic attack than 2-methoxy-3-nitropyridine , with rate constants that are approximately 16 to 160 times greater depending on the nucleophile.

Theoretical Interpretation of Reactivity

The observed difference in reactivity can be rationalized by examining the stability of the Meisenheimer complex, the key intermediate in an SNAr reaction. The rate-determining step is typically the formation of this anionic intermediate. Therefore, factors that stabilize this complex will accelerate the reaction.

The nitro group, being a potent electron-withdrawing group, stabilizes the negative charge of the Meisenheimer complex through resonance. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.

  • In the case of 2-methoxy-5-nitropyridine , the nitro group is para to the C2 position where the methoxy leaving group is located. When a nucleophile attacks the C2 position, the negative charge in the resulting Meisenheimer complex can be delocalized onto the nitro group through a conjugated system, providing substantial stabilization.

  • For 2-methoxy-3-nitropyridine , the nitro group is ortho to the C2 position. While still activating, the proximity of the nitro group to the reaction center can introduce steric hindrance. More importantly, the delocalization of the negative charge onto the ortho-nitro group may be less effective compared to the para-nitro group in stabilizing the intermediate.

This principle can be extended to the bromo-nitropyridine-amine isomers. The isomer with the nitro group positioned para to the bromine leaving group is expected to be the most reactive towards nucleophilic substitution.

Experimental Protocols

The following is a general protocol for conducting a kinetic analysis of the SNAr reaction of substituted nitropyridines with amines, based on the methodology used for the analogous methoxy-nitropyridine systems.

Kinetic Measurement of Nucleophilic Aromatic Substitution

Objective: To determine the second-order rate constants for the reaction of a bromo-nitropyridine-amine isomer with an amine nucleophile.

Materials:

  • Bromo-nitropyridine-amine isomer of interest

  • Amine nucleophile (e.g., morpholine, piperidine, or pyrrolidine)

  • Aqueous buffer solution (e.g., phosphate buffer, to maintain constant pH)

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the bromo-nitropyridine-amine isomer in a suitable solvent (e.g., DMSO) at a concentration of approximately 10 mM.

    • Prepare stock solutions of the amine nucleophile in the aqueous buffer at various concentrations (e.g., 0.1 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M).

  • Kinetic Runs:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product. This should be determined beforehand by running a full spectrum of a completed reaction mixture.

    • Equilibrate the amine nucleophile solution in a quartz cuvette in the thermostatted cell holder of the spectrophotometer at a constant temperature (e.g., 20 °C).

    • To initiate the reaction, inject a small aliquot of the bromo-nitropyridine-amine stock solution into the cuvette, ensuring rapid mixing. The final concentration of the pyridine substrate should be significantly lower than the amine concentration (e.g., 5 x 10⁻⁵ M) to maintain pseudo-first-order conditions.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A∞ is the absorbance at the end of the reaction, and A0 is the initial absorbance.

    • Plot the calculated kobs values against the corresponding concentrations of the amine nucleophile.

    • The second-order rate constant (k2) is determined from the slope of the linear plot of kobs versus [Amine].

Visualizing Reactivity Relationships

The logical relationship governing the reactivity of these isomers can be visualized as a decision-making workflow for synthetic chemists.

G cluster_0 Reactivity Assessment of Bromo-Nitropyridine-Amine Isomers start Select Bromo-Nitropyridine-Amine Isomer q1 Is the Nitro group ortho or para to the Bromo leaving group? start->q1 reactivity_high High Reactivity Expected (para-position) q1->reactivity_high para reactivity_moderate Moderate Reactivity Expected (ortho-position) q1->reactivity_moderate ortho q2 Is the Amino group activating the substitution site? reactivity_high->q2 reactivity_moderate->q2 proceed Proceed with S_NAr Reaction q2->proceed Yes consider_alt Consider Alternative Synthetic Route or Harsher Conditions q2->consider_alt No (e.g., meta)

Caption: A flowchart illustrating the decision process for predicting the reactivity of bromo-nitropyridine-amine isomers in SNAr reactions.

validation of a synthetic route for 2-Bromo-3-nitropyridine-4-amine through characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a primary synthetic route to 2-Bromo-3-nitropyridine-4-amine, a key intermediate in pharmaceutical development. The performance of this route is objectively compared with a viable alternative, supported by experimental data from peer-reviewed sources and patents. Detailed methodologies for synthesis and characterization are presented to ensure reproducibility.

Comparison of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are evaluated. Route 1 involves the direct nitration of a commercially available precursor, while Route 2 presents a multi-step approach starting from a different precursor.

ParameterRoute 1: Direct Nitration of 2-Amino-4-bromopyridineRoute 2: From 2,4-dibromopyridine-N-oxide
Starting Material 2-Amino-4-bromopyridine2,4-dibromopyridine-N-oxide
Key Steps Single-step nitration1. Ammoniation 2. Reduction 3. Nitration
Reported Yield ~78% (for the analogous 2-amino-5-bromo-3-nitropyridine)[1]Precursor (2-amino-4-bromopyridine) yield: 80.5%[2]
Purity High, purification by recrystallization[1]Precursor (2-amino-4-bromopyridine) purity: 99%[2]
Advantages Fewer steps, potentially faster.High yield and purity of the precursor.
Disadvantages Regioselectivity of nitration can be a challenge, potentially leading to isomeric impurities.[3]More synthetic steps, potentially longer overall synthesis time.

Characterization Data for this compound

The structural confirmation of the synthesized this compound is crucial. The following tables summarize the expected spectroscopic data for the target compound, with comparative data from the closely related isomer, 2-amino-5-bromo-3-nitropyridine, for reference.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundNucleusPredicted Chemical Shift (δ, ppm)
This compound ¹H~8.1 (d, 1H, H6), ~6.8 (d, 1H, H5), ~6.5 (br s, 2H, NH₂)
¹³C~157 (C2), ~153 (C4), ~149 (C6), ~134 (C3), ~109 (C5)
2-Amino-5-bromo-3-nitropyridine (for comparison)¹H (DMSO-d₆)8.68 (d, 1H), 8.35 (d, 1H), 8.15 (br s, 2H)[4]

Table 2: IR Spectroscopic Data

CompoundPredicted/Observed Wavenumber (cm⁻¹)Assignment
This compound 3450-3300 (Strong, Broad) 1640-1600 (Strong) 1530-1500 (Strong) 1350-1330 (Strong)N-H stretching (amino group) N-H bending (amino group) Asymmetric NO₂ stretching Symmetric NO₂ stretching
2-Amino-5-bromo-3-nitropyridine (for comparison)Experimental data available, showing characteristic peaks for NH₂, NO₂, and C-Br bonds.[5][6]

Table 3: Mass Spectrometry Data

CompoundIonization ModeExpected m/z
This compound ESI+[M+H]⁺: 217.9, 219.9 (Isotopic pattern for Br)

Experimental Protocols

Route 1: Synthesis of this compound via Direct Nitration

This protocol is adapted from a reliable procedure for the synthesis of the analogous 2-amino-5-bromo-3-nitropyridine.[1]

Materials:

  • 2-Amino-4-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • 40% Sodium Hydroxide (NaOH) solution

  • Distilled Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 250 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 43.3 g (0.25 mol) of 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature remains below 5°C.

  • Once the addition is complete, add 13 mL (0.285 mol) of concentrated nitric acid dropwise, maintaining the temperature at 0°C.

  • After the addition of nitric acid, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60°C for one hour.

  • Cool the reaction mixture to room temperature and carefully pour it onto 2.5 kg of crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a 40% sodium hydroxide solution until it is alkaline.

  • Collect the yellow precipitate by vacuum filtration and wash it with cold water until the washings are neutral.

  • Dry the product to obtain this compound. For higher purity, the product can be recrystallized from ethanol.

Route 2: Alternative Synthesis of this compound

This route involves the synthesis of the precursor 2-amino-4-bromopyridine from 2,4-dibromopyridine-N-oxide, followed by nitration as described in Route 1.[2]

Step 1: Synthesis of 2-Amino-4-bromopyridine [2]

  • Ammoniation: React 2,4-dibromopyridine-N-oxide with ammonia water in a sealed vessel at a temperature between 60-110°C.

  • Reduction: In a 2L four-necked bottle, add 1L of ethanol and 79.59 g (0.421 mol) of the intermediate from the ammoniation step. Add 235.8 g (4.21 mol) of reduced iron powder and 7.5 mL of concentrated HCl with mechanical stirring. Heat the mixture to reflux (76°C) for 5 hours.

  • Cool the reaction mixture to room temperature and filter through diatomaceous earth.

  • Concentrate the filtrate, filter the resulting solid, wash with water, and dry to obtain 2-amino-4-bromopyridine. This method reports a yield of 80.5% and a purity of 99%.[2]

Step 2: Nitration of 2-Amino-4-bromopyridine Follow the nitration procedure as detailed in Route 1.

Characterization Methods
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum using the KBr pellet method or with an ATR-FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer with electrospray ionization (ESI) to confirm the molecular weight and isotopic distribution.

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the characterization workflow.

Synthesis_Route_1 A 2-Amino-4-bromopyridine B Nitration (H₂SO₄, HNO₃) A->B C This compound B->C Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesized Product Synthesized Product Recrystallization Recrystallization Synthesized Product->Recrystallization NMR NMR (¹H, ¹³C) Recrystallization->NMR IR IR Spectroscopy Recrystallization->IR MS Mass Spectrometry Recrystallization->MS

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3-nitropyridine-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Bromo-3-nitropyridine-4-amine as a hazardous chemical. Proper disposal through a certified hazardous waste program is mandatory to ensure the safety of laboratory personnel and to protect the environment.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound (CAS No. 84487-14-9). This halogenated and nitrated organic compound presents several hazards, making adherence to strict safety protocols essential. The information herein is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to be fully aware of the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation[1].

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin and Body Protection: A laboratory coat, fully buttoned, with long sleeves and tight-fitting cuffs.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a respirator may be required.

Spill Response: In the event of a spill, immediately evacuate the area and alert colleagues. Contain the spill using an inert absorbent material. Collect all contaminated materials, including used PPE, into a sealed and clearly labeled hazardous waste container for disposal[1]. Do not allow the chemical to enter drains or waterways[1].

Quantitative Safety and Disposal Data

The following table summarizes key safety and disposal information for this compound.

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 84487-14-9[2][3]
Molecular Formula C5H4BrN3O2[3]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1]
Chemical Classification Halogenated Organic Solid[1]
Disposal Method Collection by a licensed hazardous waste disposal contractor. Do not dispose of down the drain.[1]
Waste Container Compatible, sealed container (e.g., glass or high-density polyethylene) labeled for "Halogenated Organic Solids".[1]

Experimental Protocol for Disposal

The standard and required procedure for the disposal of this compound is to manage it as hazardous waste. On-site chemical treatment or neutralization is not recommended without a thorough understanding of the potential reactions and byproducts, and should only be performed by trained professionals in accordance with all regulations.

The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste:

  • Waste Segregation:

    • Designate a specific, labeled waste container for "Halogenated Organic Solids."

    • Crucially, do not mix this compound waste with non-halogenated chemical waste. Mixing different waste streams can lead to dangerous reactions and complicates the disposal process[1].

  • Waste Collection and Containerization:

    • Collect all waste containing this compound, including contaminated items like gloves, weighing paper, and absorbent pads, in the dedicated container.

    • The container must be made of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE)[1].

    • Ensure the container is in good condition with a secure, leak-proof cap. Do not overfill the container, leaving adequate headspace for potential expansion[1].

  • Labeling of Waste Containers:

    • Immediately label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "84487-14-9"

      • An approximate quantity of the waste

      • The date the waste was first added to the container

      • The name of the principal investigator and the laboratory location

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.

    • The container should be kept in secondary containment to prevent the spread of material in case of a leak[1].

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum period allowed by your institution's policy, arrange for its collection.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[1]. Follow your institution's specific procedures for requesting waste collection.

  • Disposal of Empty Containers:

    • An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[1].

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal PPE Wear Appropriate PPE Handling Handle in Fume Hood PPE->Handling Segregate Segregate Waste: Halogenated Organic Solids Handling->Segregate Collect Collect Waste in Compatible Container Segregate->Collect Label Label Container 'Hazardous Waste' Collect->Label Store Store in Designated SAA with Secondary Containment Label->Store Arrange Arrange for Pickup by EHS/Licensed Contractor Store->Arrange Dispose Professional Disposal Arrange->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.